4-Hydroxypropranolol-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UENXPIBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662024 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219908-86-7 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
rac-4-Hydroxy Propranolol-d7 Hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes the metabolic pathway associated with the parent compound.
Core Physical and Chemical Properties
rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterated form of 4-Hydroxy Propranolol, which is an active metabolite of the beta-blocker Propranolol.[1][2][3] The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.
Identity and Structure
-
Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl, 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride (1:1)[2]
-
CAS Number: 1219804-03-1[4]
-
Alternate CAS Numbers: Free base: 1219908-86-7[4]
Quantitative Physical Data
The following table summarizes the key physical properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₅D₇ClNO₃ | [5] |
| Molecular Weight | 318.85 g/mol | [1][2][5] |
| Melting Point | >75°C (with decomposition) | [1] |
| Appearance | Pale Red to Light Brown Solid | [1][2] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |
| Stability | Hygroscopic | [1][2] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for the deuterated compound are not publicly detailed, the following outlines standard methodologies used in the pharmaceutical industry for determining the physical properties of active pharmaceutical ingredients (APIs) and their analogs.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.[5]
-
Method: The capillary method is a widely accepted technique.[5][6]
-
Procedure:
-
A small, finely powdered amount of the dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.[7]
-
The capillary tube is placed in a calibrated melting point apparatus.[6][8]
-
The sample is heated at a controlled rate, typically starting at a temperature 5°C below the expected melting point and then ramping at approximately 1°C per minute.[7]
-
The temperature range from the onset of melting (the point at which the substance begins to collapse) to the completion of melting (the clear point) is recorded.[7]
-
-
Instrumentation: Modern automated melting point apparatuses or traditional Thiele tubes can be used.[8]
Determination of Solubility
Solubility is a critical parameter for formulation development and biopharmaceutical classification.
-
Method: The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10]
-
Procedure:
-
An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer solutions, organic solvents) in a flask.[9]
-
The resulting suspension is agitated at a constant temperature (e.g., 37 ± 1 °C) until equilibrium is reached.[11] This can take 24 hours or more.
-
The solid and liquid phases are then separated by centrifugation or filtration.[10]
-
The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-spectrophotometry.[12]
-
-
Considerations: For ionizable compounds, solubility should be determined as a function of pH across a relevant physiological range (e.g., pH 1.2 to 6.8).[11]
Assessment of Appearance
The appearance of a compound is a basic but important quality control parameter.
-
Method: Visual inspection is the standard method.[13]
-
Procedure:
-
A small amount of the sample is placed in a suitable container, such as a vial.
-
The sample is observed under controlled lighting conditions against both a black and a white background to assess its color, form (e.g., crystalline, amorphous), and the presence of any visible particles.[14][15]
-
The observations are recorded in a standardized manner.
-
Metabolic Pathway of the Parent Compound
rac-4-Hydroxy Propranolol-d7 Hydrochloride is the deuterated analog of a major metabolite of Propranolol. The metabolic pathway from Propranolol to 4-Hydroxy Propranolol is a critical aspect of its pharmacology.
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[2] The formation of 4-Hydroxypropranolol occurs via aromatic hydroxylation.[1] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2.[2][16] 4-Hydroxypropranolol is also pharmacologically active.[1]
Below is a diagram illustrating the primary metabolic conversion of Propranolol to 4-Hydroxy Propranolol.
Caption: Metabolic pathway of Propranolol to 4-Hydroxy Propranolol.
Signaling Pathways and Pharmacological Relevance
Propranolol, the parent compound, is a non-selective beta-adrenergic receptor antagonist. Its metabolite, 4-Hydroxypropranolol, is also a potent beta-adrenoceptor blocking agent, with a potency comparable to Propranolol itself.[17] It has been shown to antagonize the effects of isoprenaline on heart rate and blood pressure.[17] Additionally, 4-Hydroxypropranolol exhibits intrinsic sympathomimetic activity and membrane-stabilizing properties.[17]
The experimental workflow for investigating the pharmacological activity of such compounds often involves in vivo or in vitro models to assess their effects on beta-adrenergic signaling.
Caption: General workflow for pharmacological characterization.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. Visual Inspection for Particulate and Defects [pharmuni.com]
- 14. nist.gov [nist.gov]
- 15. usp.org [usp.org]
- 16. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac-4-Hydroxy Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-4-Hydroxy Propranolol-d7 Hydrochloride, a deuterated metabolite of the widely used beta-blocker, propranolol. This document details its chemical structure, pharmacological properties, metabolic pathways, and analytical methodologies for its quantification.
Chemical Structure and Properties
rac-4-Hydroxy Propranolol-d7 Hydrochloride is a stable isotope-labeled version of 4-hydroxypropranolol, a major active metabolite of propranolol. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays.
The chemical structure of rac-4-Hydroxy Propranolol-d7 Hydrochloride is presented below:
Chemical Formula: C₁₆D₇H₁₄NO₃·ClH
Molecular Weight: 318.85 g/mol [1]
Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl, 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride (1:1)[1]
Appearance: Light Red to Brown Solid
Structural Representation:
Caption: Chemical structure of rac-4-Hydroxy Propranolol-d7.
Synthesis
A generalized synthetic workflow is proposed below:
Caption: Proposed synthetic workflow for rac-4-Hydroxy Propranolol-d7 HCl.
Pharmacology
4-Hydroxypropranolol is an active metabolite of propranolol and exhibits potent beta-adrenergic receptor blocking activity, comparable to the parent drug.[3] It is a non-selective beta-blocker, acting on both β1 and β2 receptors. The deuterated form is expected to have identical pharmacological properties to the unlabeled compound.
| Parameter | Value | Receptor | Reference |
| pA₂ | 8.24 | β1-adrenergic receptor | [4] |
| pA₂ | 8.26 | β2-adrenergic receptor | [4] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
The pharmacological activity of propranolol and its metabolites is stereoselective. The (-)-(S)-enantiomer of propranolol is approximately 100 times more potent as a beta-blocker than the (+)-(R)-enantiomer.[5] While the stereoselectivity of 4-hydroxypropranolol's beta-blocking activity is not as pronounced, studies have shown stereoselective metabolism of propranolol, leading to different plasma concentrations of the enantiomers of its metabolites.[6]
Metabolism
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation.[7] The formation of 4-hydroxypropranolol is a major metabolic pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[8] 4-Hydroxypropranolol itself is further metabolized through glucuronidation and sulfation.
Caption: Major metabolic pathway of propranolol leading to 4-hydroxypropranolol.
Experimental Protocols
Quantification in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where rac-4-Hydroxy Propranolol-d7 Hydrochloride would be used as an internal standard.
Sample Preparation: [9]
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing rac-4-Hydroxy Propranolol-d7 Hydrochloride).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
| Parameter | Condition |
| LC Column | Hypersil GOLD C18 or equivalent |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Propranolol) | m/z 260.1 -> m/z 116.1 |
| MRM Transition (4-OH-Propranolol) | m/z 276.1 -> m/z 116.1 |
| MRM Transition (4-OH-Propranolol-d7) | m/z 283.1 -> m/z 116.1 (example) |
Quantification: The concentration of 4-hydroxypropranolol is determined by comparing the peak area ratio of the analyte to the internal standard (rac-4-Hydroxy Propranolol-d7 Hydrochloride) against a calibration curve.
Conclusion
rac-4-Hydroxy Propranolol-d7 Hydrochloride is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for accurate and precise quantification of 4-hydroxypropranolol in complex biological matrices. A thorough understanding of its properties, synthesis, and analytical methodologies is crucial for its effective application in drug development and clinical research.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]
The Multifaceted Mechanism of Action of rac-4-Hydroxy Propranolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of rac-4-Hydroxy Propranolol, the primary active metabolite of the widely used beta-blocker, propranolol. While sharing the parent drug's core beta-adrenergic antagonist properties, 4-Hydroxy Propranolol exhibits a distinct pharmacological profile characterized by intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects. This document details the molecular interactions, signaling pathways, and physiological consequences of these actions. It also presents detailed experimental protocols for the characterization of this and similar compounds, alongside quantitative data to support further research and development. The inclusion of the deuterated analog, rac-4-Hydroxy Propranolol-d7 Hydrochloride, in the topic title reflects its common use as an internal standard in analytical studies to quantify the active metabolite. The pharmacological activity resides in the non-deuterated moiety.
Core Mechanism of Action: Beta-Adrenergic Blockade
Similar to its parent compound, propranolol, rac-4-Hydroxy Propranolol is a non-selective competitive antagonist at both β1- and β2-adrenergic receptors.[1][2] This blockade competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. The consequence of this action is a reduction in the physiological responses mediated by the sympathetic nervous system, including decreased heart rate, myocardial contractility, and blood pressure.[2] The potency of 4-Hydroxy Propranolol as a beta-blocker is comparable to that of propranolol itself.[1]
Quantitative Analysis of Beta-Blockade
The antagonist potency of rac-4-Hydroxy Propranolol at beta-adrenergic receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
| Receptor Subtype | pA2 Value | Reference |
| β1-adrenergic receptor | 8.24 | [3] |
| β2-adrenergic receptor | 8.26 | [3] |
Intrinsic Sympathomimetic Activity (ISA)
A key differentiator from propranolol is that rac-4-Hydroxy Propranolol possesses intrinsic sympathomimetic activity (ISA).[1] This means that while it acts as an antagonist in the presence of high catecholamine levels, it can exert a low level of agonist activity at the beta-adrenergic receptor in their absence. This partial agonism can result in a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers lacking ISA.
Membrane Stabilizing Activity
rac-4-Hydroxy Propranolol also exhibits membrane-stabilizing activity, a property that is independent of its beta-adrenergic receptor interaction.[1] This effect, similar to that of local anesthetics, involves the blockade of sodium channels in excitable membranes. At high concentrations, this can lead to a reduction in the rate of rise of the cardiac action potential.
Antioxidant Properties
In addition to its receptor-mediated and membrane effects, 4-Hydroxy Propranolol has demonstrated potent antioxidant properties. It has been shown to inhibit lipid peroxidation in endothelial cells, with an IC50 of 1.1 μM.[4][5]
Metabolism
rac-4-Hydroxy Propranolol is formed in the liver from propranolol primarily through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] It is further metabolized via glucuronidation and sulfation.[7]
Signaling Pathways
The primary signaling pathway affected by rac-4-Hydroxy Propranolol is the beta-adrenergic signaling cascade.
Caption: Beta-Adrenergic Signaling Pathway Blockade by rac-4-Hydroxy Propranolol.
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of rac-4-Hydroxy Propranolol for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.
-
rac-4-Hydroxy Propranolol-d7 Hydrochloride (for analytical validation if needed).
-
Unlabeled propranolol (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of rac-4-Hydroxy Propranolol.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of rac-4-Hydroxy Propranolol or buffer (for total binding) or excess unlabeled propranolol (for non-specific binding).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Beta-Adrenergic Receptor Binding Assay.
Isolated Tissue Assay for Intrinsic Sympathomimetic Activity
This protocol uses isolated guinea pig right atria to assess the ISA of rac-4-Hydroxy Propranolol.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution.
-
Isoproterenol (full agonist).
-
rac-4-Hydroxy Propranolol.
-
Organ bath with physiological recording system.
Procedure:
-
Isolate the spontaneously beating right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate.
-
Record the basal heart rate.
-
Administer cumulative concentrations of isoproterenol to obtain a concentration-response curve for the full agonist.
-
After washout and re-equilibration, administer cumulative concentrations of rac-4-Hydroxy Propranolol and record any changes in heart rate. An increase in heart rate indicates ISA.
-
To confirm beta-receptor mediation, the experiment can be repeated in the presence of a high concentration of a beta-blocker without ISA (e.g., propranolol).
Electrophysiological Assessment of Membrane Stabilizing Activity
This protocol uses the patch-clamp technique on isolated cardiomyocytes or neurons to measure the effect of rac-4-Hydroxy Propranolol on sodium channels.
Materials:
-
Isolated cardiomyocytes or neuronal cells.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Appropriate intracellular and extracellular recording solutions.
-
rac-4-Hydroxy Propranolol.
Procedure:
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Record baseline sodium currents by applying depolarizing voltage steps from a holding potential.
-
Perfuse the cell with increasing concentrations of rac-4-Hydroxy Propranolol.
-
Measure the peak inward sodium current at each concentration.
-
A concentration-dependent decrease in the sodium current indicates membrane-stabilizing activity.
-
Calculate the IC50 for sodium channel blockade.
Conclusion
rac-4-Hydroxy Propranolol is a pharmacologically complex molecule with a tripartite mechanism of action: non-selective beta-adrenergic blockade, intrinsic sympathomimetic activity, and membrane stabilization. This profile distinguishes it from its parent compound, propranolol, and has implications for its overall physiological effects. A thorough understanding of these distinct properties, facilitated by the experimental approaches detailed herein, is crucial for the continued development and application of beta-adrenergic modulators in various therapeutic areas.
References
- 1. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]
- 2. Changing beta-blockers in heart failure: when is a class not a class? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Beta-blockers | Department of Critical Care - McGill University [mcgill.ca]
- 5. pnas.org [pnas.org]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of racemic 4-Hydroxy Propranolol-d7 Hydrochloride, a deuterated analog of a major metabolite of the widely used beta-blocker, Propranolol. This isotopically labeled compound is an essential tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The following sections detail the synthetic pathway, experimental protocols, and relevant data.
Synthetic Strategy
The synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride is a multi-step process commencing with the commercially available 1,4-naphthoquinone. The strategy involves the initial formation of the 4-hydroxypropranolol backbone, incorporating the deuterium label in the final steps, followed by conversion to the hydrochloride salt. A key aspect of this strategy is the protection of one of the hydroxyl groups of the naphthalene ring system to ensure regioselective alkylation.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Experimental Protocols
The following protocols are detailed for each major synthetic transformation.
Step 1: Synthesis of 4-Benzyloxy-1-naphthol
This initial step involves the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, followed by selective monobenzylation of one of the hydroxyl groups.
Protocol:
-
Reduction of 1,4-Naphthoquinone: To a solution of 1,4-naphthoquinone (1 equivalent) in ethanol, sodium borohydride (2.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for 1 hour at room temperature. The solvent is then evaporated under reduced pressure, and the residue is acidified with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to yield 1,4-dihydroxynaphthalene.
-
Monobenzylation of 1,4-Dihydroxynaphthalene: A mixture of 1,4-dihydroxynaphthalene (1 equivalent), benzyl chloride (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetone is refluxed for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-benzyloxy-1-naphthol.
Step 2: Synthesis of 1-(4-Benzyloxy-1-naphthoxy)-2,3-epoxypropane
The phenolic hydroxyl group of 4-benzyloxy-1-naphthol is alkylated with epichlorohydrin to form the corresponding glycidyl ether.
Protocol:
-
A mixture of 4-benzyloxy-1-naphthol (1 equivalent), epichlorohydrin (3 equivalents), and benzyltriethylammonium chloride (0.05 equivalents) is heated to 50°C.
-
A 30% aqueous solution of sodium hydroxide (1.5 equivalents) is added dropwise over 1 hour.
-
The reaction mixture is maintained at 50°C for 6 hours, with monitoring by TLC.
-
After completion, the mixture is cooled, and the organic layer is separated, washed with water, and concentrated under reduced pressure to give 1-(4-benzyloxy-1-naphthoxy)-2,3-epoxypropane as a reddish-brown oil.
Step 3: Synthesis of rac-1-(4-Benzyloxy-1-naphthoxy)-3-(isopropyl-d7-amino)propan-2-ol
The deuterium label is introduced in this step through the ring-opening of the epoxide with commercially available isopropyl-d7-amine.
Protocol:
-
A solution of 1-(4-benzyloxy-1-naphthoxy)-2,3-epoxypropane (1 equivalent) and isopropyl-d7-amine (2 equivalents) in toluene is prepared.
-
N,N-diisopropylethylamine (0.25 equivalents) is added dropwise over 30 minutes.
-
The reaction mixture is heated to 45°C and maintained for 4 hours.
-
Upon completion, the mixture is cooled to 5°C to precipitate the product. The solid is collected by filtration and dried to yield the crude product.
Step 4: Synthesis of rac-4-Hydroxy Propranolol-d7 (Debenzylation)
The benzyl protecting group is removed by catalytic hydrogenation to yield the free phenolic hydroxyl group.
Protocol:
-
The product from the previous step is dissolved in ethanol.
-
Palladium on carbon (10% w/w, 0.1 equivalents) is added to the solution.
-
The mixture is subjected to hydrogenation (H2 gas, 1 atm) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give rac-4-Hydroxy Propranolol-d7.
Step 5: Synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.
Protocol:
-
The crude rac-4-Hydroxy Propranolol-d7 is dissolved in ethanol.
-
The solution is cooled to below 45°C, and concentrated hydrochloric acid is added dropwise until the pH reaches 2.0.
-
The mixture is cooled to 4°C and allowed to crystallize for 8 hours.
-
The resulting white crystalline powder is collected by filtration, washed with cold ethanol, and dried under vacuum to yield rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1a | Reduction | 1,4-Naphthoquinone | Sodium borohydride | Ethanol | 0 - RT | 1 | ~95 |
| 1b | Monobenzylation | 1,4-Dihydroxynaphthalene | Benzyl chloride, K2CO3 | Acetone | Reflux | 12 | ~70 |
| 2 | Alkylation | 4-Benzyloxy-1-naphthol | Epichlorohydrin, NaOH | None | 50 | 6 | ~94 |
| 3 | Ring Opening | 1-(4-Benzyloxy-1-naphthoxy)-2,3-epoxypropane | Isopropyl-d7-amine, DIPEA | Toluene | 45 | 4 | ~91 |
| 4 | Debenzylation | rac-1-(4-Benzyloxy-1-naphthoxy)-3-(isopropyl-d7-amino)propan-2-ol | H2, Pd/C | Ethanol | RT | 12 | >90 |
| 5 | Salt Formation | rac-4-Hydroxy Propranolol-d7 | Concentrated HCl | Ethanol | <45 | 8 | ~85 |
Visualizing the Synthetic Pathway
The chemical transformations involved in the synthesis are illustrated in the following diagram:
Caption: Reaction scheme for the synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Conclusion
This technical guide outlines a robust and efficient synthetic route for the preparation of rac-4-Hydroxy Propranolol-d7 Hydrochloride. The described protocols and expected yields provide a solid foundation for researchers and scientists requiring this valuable labeled compound for their studies. The use of a benzyl protecting group allows for the selective introduction of the deuterated side chain, and the final deprotection and salt formation steps yield the target molecule in good purity and yield. Careful execution of these procedures will enable the successful synthesis of this important analytical standard.
An In-depth Technical Guide to the Metabolic Pathway of rac-4-Hydroxypropranolol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of 4-hydroxypropranolol, the major active metabolite of the non-selective beta-blocker, propranolol. The document details the enzymatic processes involved in its formation and subsequent biotransformation, presents relevant quantitative data, outlines detailed experimental protocols for its study, and includes visualizations of the key pathways and workflows. The use of its deuterated analog, rac-4-Hydroxypropranolol-d7 Hydrochloride, as an internal standard in bioanalytical methods is also implicitly covered within the experimental protocols.
Introduction to Propranolol Metabolism
Propranolol is a widely prescribed medication that undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged. Its biotransformation is complex, involving multiple Phase I and Phase II enzymatic reactions. The primary metabolic routes for propranolol include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and direct glucuronidation[1][2]. The formation of 4-hydroxypropranolol via aromatic hydroxylation is a critical step, as this metabolite is not only the most abundant but is also pharmacologically active, exhibiting beta-blocking effects comparable to the parent compound[3][4]. Understanding the complete metabolic journey, from the generation of 4-hydroxypropranolol to its subsequent elimination pathways, is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling.
The Metabolic Pathway of 4-Hydroxypropranolol
The metabolic pathway can be conceptualized in two main stages: the formation of 4-hydroxypropranolol from its parent drug (Phase I) and its subsequent conjugation and elimination (Phase II).
Phase I Metabolism: Formation of 4-Hydroxypropranolol
The initial and most significant metabolic step for propranolol is aromatic hydroxylation at the 4-position of the naphthalene ring, yielding 4-hydroxypropranolol.
-
Primary Enzymatic Driver: This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 [2][5][6]. The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to inter-individual differences in propranolol clearance and response.
-
Secondary Contributors: While CYP2D6 is the main enzyme, studies have shown that CYP1A2 also contributes to 4-hydroxylation, particularly in individuals who are poor metabolizers for CYP2D6[5][6].
Other Phase I pathways for propranolol include N-desisopropylation (mainly by CYP1A2) to form N-desisopropylpropranolol and hydroxylation at other positions (e.g., 5- and 7-positions)[1][6][7].
Phase II Metabolism: Conjugation and Elimination of 4-Hydroxypropranolol
Once formed, the pharmacologically active 4-hydroxypropranolol is further metabolized by Phase II conjugation reactions to form more water-soluble compounds that can be readily excreted. This metabolite has two potential sites for conjugation: the aromatic hydroxyl group on the naphthalene ring and the aliphatic hydroxyl group on the propanolamine side chain[8]. The primary Phase II pathways are glucuronidation and sulfation[5].
-
Glucuronidation: This is a major elimination pathway for 4-hydroxypropranolol. Several UDP-glucuronosyltransferase (UGT) enzymes have been identified as being active towards this metabolite[8][9].
-
Active UGT Isoforms: Comprehensive reaction phenotyping has identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the key enzymes responsible for the glucuronidation of 4-hydroxypropranolol[8][9].
-
Regioselectivity: While both the aromatic and aliphatic hydroxyl groups can be glucuronidated in vitro, analysis of human urine samples indicates that aromatic-linked glucuronidation is the preferred pathway in vivo [7].
-
-
Sulfation: The addition of a sulfonate group is another important conjugation pathway.
The resulting glucuronide and sulfate conjugates are pharmacologically inactive and are readily eliminated from the body, primarily via urine[4].
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
In Vitro Metabolism of Deuterium-Labeled Propranolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of deuterium-labeled propranolol, a critical aspect of drug development and metabolic research. By leveraging stable isotope labeling, researchers can gain deeper insights into the metabolic pathways, enzyme kinetics, and stereoselectivity of propranolol metabolism. This document details the primary metabolites, the cytochrome P450 (CYP) enzymes responsible, quantitative kinetic data, and standardized experimental protocols for in vitro studies using human liver microsomes (HLMs).
Introduction to Deuterium-Labeled Propranolol in Metabolism Studies
Deuterium, a stable isotope of hydrogen, serves as a powerful tool in drug metabolism studies. Incorporating deuterium into a drug molecule, such as propranolol, allows for the differentiation of the labeled drug and its metabolites from their unlabeled counterparts using mass spectrometry. This is particularly useful for:
-
Metabolite Identification: Facilitating the detection and structural elucidation of novel metabolites.
-
Reaction Phenotyping: Accurately determining the contribution of specific enzymes to the metabolism of a drug.
-
Stereoselectivity Studies: Investigating the differential metabolism of enantiomers.
-
Kinetic Isotope Effects: Probing the mechanism of enzymatic reactions.
Propranolol, a non-selective beta-blocker, undergoes extensive metabolism in the liver, primarily through three pathways: ring hydroxylation, side-chain oxidation, and glucuronidation. The major oxidative metabolites formed in vitro are 4-hydroxypropranolol, 5-hydroxypropranolol, and N-desisopropylpropranolol. The formation of these metabolites is primarily catalyzed by the polymorphic enzyme CYP2D6 and CYP1A2.
Quantitative Analysis of Propranolol Metabolism In Vitro
In vitro studies using human liver microsomes are instrumental in characterizing the metabolic profile and enzyme kinetics of drug candidates. The following tables summarize key quantitative data on the formation of propranolol metabolites.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of (S)-4-Hydroxypropranolol in Human Liver Microsomes
| Enzyme | Vmax (pmol/mg protein/min) | Km (µM) |
| CYP1A2 | 307 | 21.2 |
| CYP2D6 | 721 | 8.5 |
Data represents the median values obtained from studies with human liver microsomes. Vmax refers to the maximum rate of reaction, and Km represents the substrate concentration at which the reaction rate is half of Vmax.
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of deuterium-labeled propranolol using human liver microsomes.
Materials and Reagents
-
Deuterium-labeled propranolol (e.g., d7-propranolol)
-
Unlabeled propranolol
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Incubation Procedure
-
Prepare Stock Solutions: Dissolve deuterium-labeled and unlabeled propranolol in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare Incubation Mixtures: In a 96-well plate, combine the following in order:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Deuterium-labeled propranolol (at various concentrations to determine kinetics)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the Reaction: Stop the reaction at the designated time points by adding an equal volume of cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent drug and its metabolites using multiple reaction monitoring (MRM). The specific mass transitions for deuterium-labeled propranolol and its metabolites will be higher than their unlabeled counterparts, allowing for their selective detection and quantification.
-
Data Analysis: Quantify the concentrations of the parent drug and metabolites by comparing their peak areas to that of the internal standard. Calculate the rate of metabolite formation at each time point and substrate concentration to determine the kinetic parameters (Vmax and Km).
Visualizations of Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of propranolol and a typical experimental workflow for in vitro metabolism studies.
Caption: Major in vitro metabolic pathways of propranolol.
Caption: A typical workflow for in vitro drug metabolism studies.
rac-4-Hydroxy Propranolol-d7 Hydrochloride CAS number 1219804-03-1
An In-depth Technical Guide on rac-4-Hydroxy Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-4-Hydroxy Propranolol-d7 Hydrochloride (CAS Number: 1219804-03-1) is the deuterium-labeled form of 4-hydroxypropranolol, the major and pharmacologically active metabolite of propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[1][2] The deuterated analog serves as an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies that require the precise and accurate quantification of 4-hydroxypropranolol in biological matrices.[3] Its use in mass spectrometry-based bioanalytical methods, such as LC-MS/MS, is critical for minimizing analytical variability and ensuring data reliability.[3]
This guide provides a comprehensive overview of rac-4-Hydroxy Propranolol-d7 Hydrochloride, including its chemical properties, the metabolic pathway of its parent compound, its mechanism of action, and detailed experimental applications.
Chemical and Physical Properties
The fundamental properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1219804-03-1 | [4] |
| Molecular Formula | C₁₆H₁₅D₇ClNO₃ | [5] |
| Molecular Weight | 318.85 g/mol | [5][6] |
| Synonyms | (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl | [7] |
| Appearance | Light Red to Brown Solid | [7] |
| Stability | Hygroscopic | [7] |
| Application | Labeled internal standard for bioanalytical quantification | [3][7] |
Metabolism and Pharmacokinetics
Propranolol undergoes extensive first-pass metabolism in the liver.[8][9] The formation of 4-hydroxypropranolol is a primary metabolic route, occurring via aromatic hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][10] The metabolite, 4-hydroxypropranolol, is pharmacologically active, possessing beta-blocking capabilities comparable to the parent drug.[11][12][13] It has a longer elimination half-life than propranolol.[14]
Following its formation, 4-hydroxypropranolol is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[10][14]
| Pharmacokinetic Parameter | Propranolol | 4-Hydroxypropranolol (HO-P) | Reference(s) |
| Bioavailability (Oral) | ~25% (extensive first-pass metabolism) | Formed post-administration | [1] |
| Protein Binding | ~90% | N/A | [1] |
| Elimination Half-life | ~3-6 hours | ~5-8 hours | [1][14] |
| Primary Metabolic Enzymes | CYP2D6, CYP1A2, CYP2C19 | UGT1A7, UGT1A8, UGT1A9, UGT2A1, SULT1A3 | [1][10][14] |
| Primary Metabolites | 4-hydroxypropranolol, N-Desisopropylpropranolol | Glucuronide and sulfate conjugates | [1][2][10] |
Mechanism of Action: Beta-Adrenergic Blockade
Propranolol and its active metabolite, 4-hydroxypropranolol, exert their therapeutic effects by competitively blocking β₁ and β₂ adrenergic receptors.[2][12] This antagonism prevents the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors. In the heart (rich in β₁ receptors), this blockade results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.
Experimental Protocols
rac-4-Hydroxy Propranolol-d7 Hydrochloride is predominantly used as an internal standard for quantitative bioanalysis. Below is a representative workflow for the determination of 4-hydroxypropranolol in human plasma using solid-phase extraction (SPE) and LC-MS/MS, based on established methodologies.[3]
Workflow for Quantification of 4-Hydroxypropranolol in Plasma
Detailed Methodology
-
Preparation of Standards and Samples :
-
Prepare a stock solution of rac-4-Hydroxy Propranolol-d7 Hydrochloride in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of non-labeled 4-hydroxypropranolol.
-
For each unknown sample, calibration standard, or QC, aliquot a fixed volume (e.g., 300 µL) of plasma.[3]
-
Add a precise amount of the rac-4-Hydroxy Propranolol-d7 Hydrochloride internal standard working solution to each sample.
-
-
Solid-Phase Extraction (SPE) :
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the prepared plasma samples onto the cartridges.
-
Wash the cartridges with a weak organic solvent to remove phospholipids and other interferences.
-
Elute the analyte and the internal standard using an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).
-
-
Sample Analysis by LC-MS/MS :
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution profile.
-
Detect the parent and product ions for both 4-hydroxypropranolol and its d7-labeled internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.
-
-
Quantification :
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 4-hydroxypropranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
rac-4-Hydroxy Propranolol-d7 Hydrochloride is an essential analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its properties as a stable, isotopically labeled internal standard enable the development of highly accurate and precise bioanalytical methods for the quantification of 4-hydroxypropranolol. Understanding its role within the broader context of propranolol metabolism and mechanism of action allows for its effective application in studies investigating the pharmacokinetics and pharmacodynamics of this widely prescribed beta-blocker.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. ovid.com [ovid.com]
- 4. rac-4-Hydroxy Propranolol-d7 Hydrochloride [lgcstandards.com]
- 5. vivanls.com [vivanls.com]
- 6. 4-Hydroxy Propranolol -D7 Hydrochloride | CAS No- 1219804-03-1 | Simson Pharma Limited [simsonpharma.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. droracle.ai [droracle.ai]
- 9. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Deuterated 4-Hydroxypropranolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: 4-Hydroxypropranolol - An Active Metabolite
Propranolol, a widely prescribed non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the liver. One of its major metabolites, 4-hydroxypropranolol (4-OHP), is of significant pharmacological interest as it exhibits beta-blocking activity comparable to the parent drug. The formation of 4-OHP is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Following its formation, 4-OHP is further metabolized, mainly through glucuronidation by UDP-glucuronosyltransferases (UGTs). Given its pharmacological activity, understanding the factors that influence the formation and clearance of 4-OHP is crucial for a complete understanding of propranolol's therapeutic effects and variability in patient response.
The Advent of Deuteration in Drug Development
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategic tool in drug development to modulate pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, increased half-life, and potentially altered metabolic profiles, which may lead to improved therapeutic efficacy and safety. While deuterated 4-hydroxypropranolol (d7-4-OHP) is commercially available and used as an internal standard in bioanalytical methods, comprehensive studies on its biological activity are lacking.
Known Biological Activity of Non-Deuterated 4-Hydroxypropranolol
Non-deuterated 4-hydroxypropranolol is a potent beta-adrenoceptor antagonist. Its affinity for beta-1 and beta-2 adrenergic receptors is comparable to that of propranolol.
| Compound | Receptor | pA2 Value |
| 4-Hydroxypropranolol | β1-adrenergic receptor | 8.24 |
| 4-Hydroxypropranolol | β2-adrenergic receptor | 8.26 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Metabolic Pathways
The metabolic cascade of propranolol to and beyond 4-hydroxypropranolol is a critical determinant of its overall pharmacological effect.
Experimental Protocols for Comparative Analysis
To elucidate the biological activity of deuterated 4-hydroxypropranolol, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
Beta-Adrenergic Receptor Binding Assay
This assay determines the binding affinity of a compound to beta-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 and β2-adrenergic receptors
-
Radioligand (e.g., [³H]-dihydroalprenolol)
-
Deuterated and non-deuterated 4-hydroxypropranolol
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of deuterated and non-deuterated 4-hydroxypropranolol.
-
In a 96-well plate, add cell membranes, radioligand, and the test compound or buffer (for total binding) or a high concentration of a known antagonist like propranolol (for non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibition constant) for each compound.
CYP2D6-Mediated Metabolism Assay
This assay evaluates the metabolic stability of a compound in the presence of CYP2D6.
Materials:
-
Human liver microsomes or recombinant human CYP2D6
-
NADPH regenerating system
-
Deuterated and non-deuterated 4-hydroxypropranolol
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes or recombinant enzyme in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.
-
Determine the rate of metabolism and the half-life of each compound.
UGT-Mediated Glucuronidation Assay
This assay assesses the rate of glucuronidation of a compound by UGT enzymes.
Materials:
-
Human liver microsomes or recombinant human UGTs (e.g., UGT1A9)
-
UDPGA (uridine diphosphate glucuronic acid)
-
Deuterated and non-deuterated 4-hydroxypropranolol
-
Incubation buffer (e.g., Tris-HCl with MgCl₂, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the test compound, liver microsomes or recombinant UGTs, and incubation buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with a quenching solution.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronide metabolite.
-
Determine the rate of glucuronide formation for each compound.
Expected Outcomes and Implications
Based on the principles of the kinetic isotope effect, it is hypothesized that deuteration of 4-hydroxypropranolol at metabolically active sites could lead to:
-
Reduced Rate of Metabolism: Slower clearance by CYP enzymes and potentially UGTs.
-
Increased Half-Life: A longer duration of action in the body.
-
Altered Metabolite Profile: A potential shift in the ratios of different metabolites.
These changes could have significant clinical implications, potentially allowing for lower or less frequent dosing, improved patient compliance, and a more predictable pharmacokinetic profile. However, without direct experimental evidence, these remain hypotheses.
Conclusion
4-Hydroxypropranolol is a pharmacologically active metabolite of propranolol. While the effects of deuteration on its biological activity have not been extensively studied, the established principles of the kinetic isotope effect suggest a strong potential for modulating its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a direct comparative analysis of deuterated and non-deuterated 4-hydroxypropranolol. Such studies are essential to unlock the full therapeutic potential of deuterated pharmaceuticals and to advance our understanding of drug metabolism and action.
The Discovery and Synthesis of Propranolol Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic effects are attributed not only to the parent drug but also to a complex array of metabolites. Understanding the discovery, metabolic pathways, and synthesis of these metabolites is crucial for a comprehensive grasp of propranolol's pharmacology and for the development of new chemical entities with improved therapeutic profiles. This guide provides an in-depth technical overview of the core aspects of propranolol metabolism, including quantitative data on metabolite formation, detailed experimental protocols for their analysis and synthesis, and visualizations of key pathways and workflows.
Propranolol Metabolism: Pathways and Key Metabolites
Propranolol undergoes extensive first-pass metabolism in the liver, with only about 25% of an oral dose reaching systemic circulation unchanged.[1] The metabolism of propranolol is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP1A2, with minor contributions from CYP2C19.[1] The main metabolic pathways are:
-
Aromatic Hydroxylation: This pathway, primarily catalyzed by CYP2D6, leads to the formation of pharmacologically active hydroxylated metabolites. The most significant of these is 4'-hydroxypropranolol, which exhibits beta-blocking activity comparable to the parent drug.[2] Other minor hydroxylated metabolites include 5'-hydroxypropranolol and 7-hydroxypropranolol.
-
N-Dealkylation: This process, mainly carried out by CYP1A2, results in the formation of N-desisopropylpropranolol.[3]
-
Side-Chain Oxidation: This pathway leads to the formation of various metabolites, including propranolol glycol and ultimately naphthyloxylactic acid.
-
Glucuronidation and Sulfation (Phase II Metabolism): Propranolol and its phase I metabolites can undergo conjugation reactions with glucuronic acid and sulfate, respectively, to form more water-soluble compounds that are readily excreted. Propranolol glucuronide, and the glucuronic acid and sulfate conjugates of 4'-hydroxypropranolol are major urinary metabolites.[4]
The major metabolites of propranolol include:
-
4'-Hydroxypropranolol (4-OHP)
-
N-Desisopropylpropranolol (NDP)
-
Naphthyloxylactic acid (NLA)
-
Propranolol glucuronide (PG)
-
4'-Hydroxypropranolol glucuronide and sulfate conjugates
Quantitative Analysis of Propranolol and its Metabolites
The quantitative assessment of propranolol and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS/MS) detection are the most common analytical techniques employed.
Table 1: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol in Healthy Subjects
| Parameter | Propranolol | 4-Hydroxypropranolol | Reference |
| Cmax (ng/mL) | 48.7 ± 22.1 | 20.5 ± 9.8 | [5] |
| Tmax (h) | 2.5 ± 0.9 | 1.3 ± 0.2 | [5] |
| AUC (ng·h/mL) | 225.2 ± 118.4 | 85.7 ± 45.6 | [5] |
| Half-life (h) | 3.9 ± 0.4 | ~5-8 | [6][7] |
Data are presented as mean ± standard deviation. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Table 2: Urinary Excretion of Propranolol Metabolites in Humans (as % of Oral Dose)
| Metabolite | Mean Excretion (% of dose) | Range (% of dose) | Reference |
| Propranolol Glucuronide | 17 | 10 - 25 | [4] |
| Naphthyloxylactic Acid | 41 | 32 - 50 | [4] |
| 4'-Hydroxypropranolol Conjugates | 42 | 27 - 59 | [4] |
Experimental Protocols
Quantification of Propranolol and its Metabolites in Human Plasma by HPLC-MS/MS
This protocol describes a method for the simultaneous quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in human plasma.
a. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., bisoprolol, 25 ng/mL in methanol) and 20 µL of methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for the analysis of 4-hydroxypropranolol and N-desisopropylpropranolol.
-
For propranolol analysis, dilute 100 µL of the supernatant with 600 µL of acetonitrile and inject 10 µL into the LC-MS/MS system.[8]
b. Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Propranolol: m/z 260.2 → 116.1
-
4-Hydroxypropranolol: m/z 276.2 → 116.1
-
N-Desisopropylpropranolol: m/z 218.1 → 116.1
-
Bisoprolol (IS): m/z 326.2 → 116.2
-
Synthesis of 4'-Hydroxypropranolol
This protocol outlines a synthetic route to 4'-hydroxypropranolol starting from 1,4-dihydroxynaphthalene.
a. Step 1: Protection of one hydroxyl group
-
React 1,4-dihydroxynaphthalene with a suitable protecting group, such as benzyl bromide, in the presence of a base (e.g., K2CO3) in a solvent like DMF to selectively protect one of the hydroxyl groups.
b. Step 2: Ether formation
-
React the resulting mono-protected intermediate with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.
c. Step 3: Ring opening with isopropylamine
-
Treat the glycidyl ether with isopropylamine to open the epoxide ring and introduce the isopropylamino side chain.
d. Step 4: Deprotection
-
Remove the protecting group (e.g., by catalytic hydrogenation if a benzyl group was used) to yield 4'-hydroxypropranolol.[6]
In Vitro Metabolism of Propranolol using Human Liver Microsomes
This protocol describes a typical in vitro assay to study the metabolism of propranolol.
a. Incubation Mixture:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration)
-
Propranolol (e.g., 1-10 µM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
b. Procedure:
-
Pre-incubate the microsomes, propranolol, and buffer at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the disappearance of propranolol and the formation of metabolites using a validated analytical method like LC-MS/MS.[9]
Visualizations
Caption: Metabolic pathways of propranolol.
Caption: Workflow for propranolol metabolite analysis.
Conclusion
The study of propranolol's metabolites has been instrumental in elucidating its complete pharmacological profile. The discovery of active metabolites like 4'-hydroxypropranolol has highlighted the importance of considering metabolic fate in drug action. The synthetic routes developed for these metabolites have not only confirmed their structures but also enabled further pharmacological and toxicological evaluations. The analytical methods established for their quantification continue to be vital in clinical and research settings. This guide provides a foundational understanding for professionals in the field, encouraging further exploration into the nuanced metabolism of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
- 8. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
Pharmacokinetics of rac-4-Hydroxy Propranolol-d7 Hydrochloride
An In-depth Technical Guide to the Pharmacokinetics of 4-Hydroxypropranolol, Featuring its Deuterated Analog, rac-4-Hydroxypropranolol-d7
This technical guide provides a comprehensive overview of the pharmacokinetics of 4-hydroxypropranolol, a major active metabolite of the widely used beta-blocker, propranolol. A central focus of this document is the critical role of its stable isotope-labeled analog, rac-4-Hydroxypropranolol-d7 Hydrochloride, in the precise quantification required for pharmacokinetic studies. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Propranolol is a non-selective beta-adrenergic receptor antagonist that undergoes extensive metabolism in the liver following oral administration.[1][2] One of its principal metabolites, 4-hydroxypropranolol, is pharmacologically active and exhibits beta-blocking potency comparable to the parent drug.[3][4] Consequently, this metabolite significantly contributes to the therapeutic effects of propranolol, particularly after oral dosage.[5]
Accurate characterization of the pharmacokinetic profile of 4-hydroxypropranolol is crucial for understanding the overall clinical efficacy and safety of propranolol. Such studies rely on highly sensitive and selective bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these assays, a stable isotope-labeled internal standard is essential for reliable quantification. rac-4-Hydroxypropranolol-d7 Hydrochloride serves this purpose as the ideal internal standard, being a deuterated form of the analyte.[6][7] Its use corrects for variability during sample preparation and analysis, ensuring data accuracy and precision.[6]
Pharmacokinetic Profile of 4-Hydroxypropranolol
The pharmacokinetics of 4-hydroxypropranolol are intrinsically linked to the administration and metabolism of its parent drug, propranolol.
Formation and Absorption
4-hydroxypropranolol is formed almost exclusively during the "first-pass" metabolism of propranolol in the liver after oral administration.[1] It is not typically detected following intravenous administration of propranolol.[1] The formation is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a major role.[2][8] Peak plasma concentrations of 4-hydroxypropranolol are generally reached within 1 to 1.5 hours after oral propranolol intake.[5]
Metabolism and Elimination
Once formed, 4-hydroxypropranolol is further metabolized, primarily through Phase II conjugation reactions. The main metabolic pathways include glucuronidation and sulfation, which produce more water-soluble compounds that are readily excreted.[5][8][9] The apparent half-life of 4-hydroxypropranolol is in a similar range to that of propranolol, approximately 3 to 4 hours.[5] The elimination of 4-hydroxypropranolol and its glucuronide conjugate in urine accounts for a fraction of the administered propranolol dose.[5]
Signaling and Metabolic Pathway
The metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent conjugation is a critical pathway influencing the drug's overall effect.
Caption: Metabolic pathway of propranolol to 4-hydroxypropranolol and its subsequent conjugation.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for 4-hydroxypropranolol (HO-P) following oral administration of propranolol to human subjects, as reported in the literature.
Table 1: Pharmacokinetic Parameters of 4-Hydroxypropranolol (HO-P) and Propranolol [5]
| Parameter | 4 mg Propranolol (IV) | 20 mg Propranolol (Oral) | 80 mg Propranolol (Oral) |
| AUC (ng·hr/mL) for HO-P | 6.6 ± 2.2 | 59 ± 9 | 162 ± 21 |
| AUC (ng·hr/mL) for Propranolol | 55 ± 11 | 72 ± 9 | 306 ± 46 |
| Peak Plasma Time (Tmax) for HO-P (hr) | N/A | 1 - 1.5 | 1 - 1.5 |
| Apparent Half-life (t½) for HO-P (hr) | ~3.0 - 4.2 | ~3.0 - 4.2 | ~3.0 - 4.2 |
| Apparent Half-life (t½) for Propranolol (hr) | ~3.0 - 4.2 | ~3.0 - 4.2 | ~3.0 - 4.2 |
Data presented as mean ± SEM.
Experimental Protocols for Quantification
The accurate measurement of 4-hydroxypropranolol in biological matrices is fundamental to pharmacokinetic analysis. The protocol below outlines a typical LC-MS/MS method using rac-4-Hydroxypropranolol-d7 as an internal standard.
Bioanalytical Method: LC-MS/MS Quantification
This method is adapted from validated procedures for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[6][7][10]
Objective: To quantify the concentration of 4-hydroxypropranolol in human plasma samples.
Materials:
-
Human plasma (with anticoagulant)
-
4-Hydroxypropranolol analytical standard
-
rac-4-Hydroxypropranolol-d7 Hydrochloride (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 4-hydroxypropranolol and the internal standard (IS), rac-4-Hydroxypropranolol-d7, in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-hydroxypropranolol.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To a 100-300 µL aliquot of plasma, add the internal standard solution (rac-4-Hydroxypropranolol-d7).[6][10]
-
Method A: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[10]
-
Method B: Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's protocol. Load the plasma sample, wash with an appropriate solvent to remove interferences, and elute the analytes with a suitable elution solvent.[6]
-
Transfer the supernatant (from PPT) or the eluate (from SPE) to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Hypersil GOLD C18).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A time-programmed gradient elution to separate the analyte from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of 4-hydroxypropranolol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 4-hydroxypropranolol.
Caption: Experimental workflow for the bioanalytical quantification of 4-hydroxypropranolol.
Method Validation Parameters
A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.
Table 2: Typical Validation Parameters for LC-MS/MS Assay of 4-Hydroxypropranolol [6][7][10]
| Parameter | Typical Range/Value |
| Linearity Range (ng/mL) | 0.20 - 25.00 (free) / 1.00 - 360.00 (total) |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.20 |
| Intra- & Inter-day Precision (% RSD) | < 11.3% |
| Intra- & Inter-day Accuracy (% of nominal) | < 11% |
| Extraction Recovery (%) | > 64% |
| Stability | Stable through freeze-thaw cycles and bench-top storage |
Conclusion
The pharmacokinetics of 4-hydroxypropranolol are a significant component of the overall clinical pharmacology of propranolol. Its formation via first-pass metabolism results in a pharmacologically active compound that contributes to the parent drug's therapeutic effect. Understanding its absorption, distribution, metabolism, and excretion is therefore essential. This understanding is critically dependent on robust bioanalytical methods, where the use of a stable isotope-labeled internal standard like rac-4-Hydroxypropranolol-d7 Hydrochloride is indispensable for achieving the accuracy and precision required for definitive pharmacokinetic characterization.
References
- 1. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for rac-4-Hydroxy Propranolol-d7 Hydrochloride in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of rac-4-Hydroxy Propranolol-d7 Hydrochloride in mass spectrometry-based quantitative analysis. The primary application of this stable isotope-labeled compound is as an internal standard (IS) for the accurate quantification of its unlabeled counterpart, 4-hydroxypropranolol, a major metabolite of the beta-blocker propranolol.
Introduction
Propranolol is a widely prescribed medication for various cardiovascular conditions. Its metabolism is extensive, with 4-hydroxypropranolol being a pharmacologically active metabolite.[1] Accurate quantification of both propranolol and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[2] Due to its structural similarity and distinct mass, rac-4-Hydroxy Propranolol-d7 Hydrochloride serves as an ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in LC-MS/MS assays.[1][3]
Physicochemical Properties
| Property | Value |
| Synonyms | (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl |
| Molecular Formula | C₁₆D₇H₁₄NO₃·ClH |
| Molecular Weight | 318.85 g/mol [4] |
| Appearance | Light Red to Brown Solid[4] |
| Deuterium Labeling | d7 on the isopropyl group |
Application: Internal Standard for LC-MS/MS Quantification of 4-Hydroxypropranolol
A highly sensitive, reliable, and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[3][5] In this method, rac-4-Hydroxy Propranolol-d7 Hydrochloride is used as an internal standard for the quantification of 4-hydroxypropranolol.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of free and total 4-hydroxypropranolol in human plasma.[3]
Table 1: Linearity and Sensitivity [3]
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (pg/mL) |
| Free 4-Hydroxypropranolol | Human Plasma | 0.20 - 25.00 | 0.20 | 100 |
| Total 4-Hydroxypropranolol | Human Plasma | 1.00 - 360.00 | - | - |
Table 2: Precision and Accuracy [3]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
| 4-Hydroxypropranolol | < 11.3 | < 11.3 | < 11 | < 11 |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Propranolol and 4-Hydroxypropranolol in Human Plasma
This protocol is adapted from a validated method for the analysis of free and total propranolol and 4-hydroxypropranolol.[3][5]
4.1.1. Materials and Reagents
-
rac-4-Hydroxy Propranolol-d7 Hydrochloride (Internal Standard)
-
4-Hydroxypropranolol (Analyte)
-
Propranolol-d7 (Internal Standard for Propranolol)
-
Propranolol (Analyte)
-
Human Plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (analytical grade)
-
Water (deionized)
-
Solid Phase Extraction (SPE) cartridges
4.1.2. Sample Preparation (Solid Phase Extraction)
Caption: Solid Phase Extraction Workflow.
-
To 0.300 mL of human plasma, add the internal standards (propranolol-d7 and 4-hydroxy propranolol-d7).[3]
-
Perform solid-phase extraction (SPE) to extract the analytes and internal standards.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes and internal standards from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water[6] |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 10 µL[6] |
4.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
MRM Transitions (Hypothetical - requires experimental determination)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxypropranolol | [M+H]⁺ | Specific fragment ion |
| rac-4-Hydroxy Propranolol-d7 | [M+H]⁺ (shifted by +7 Da) | Corresponding fragment ion |
Protocol 2: Protein Precipitation for Analysis in Infant Plasma
This protocol is a simpler and faster alternative to SPE, suitable for certain applications.[6][7]
Caption: Protein Precipitation Workflow.
-
To 100 µL of infant plasma, add 20 µL of the internal standard working solution.[6]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6][7]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 13,500 rpm for 10 minutes at 4 °C.[6]
-
Transfer the supernatant for injection into the LC-MS/MS system.[6]
Data Analysis and Interpretation
The concentration of 4-hydroxypropranolol in the unknown samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard (rac-4-Hydroxy Propranolol-d7). This ratio is then compared to a calibration curve constructed by analyzing a series of standards with known concentrations of 4-hydroxypropranolol and a fixed concentration of the internal standard.
Caption: Data Analysis Workflow.
Stability and Storage
Stock solutions of rac-4-Hydroxy Propranolol-d7 Hydrochloride should be stored at -20°C or lower to ensure long-term stability. The stability of the analyte and internal standard in biological matrices under various conditions (e.g., freeze-thaw cycles, bench-top storage) should be evaluated during method validation.[3] Analytes have been found to be stable in human plasma through five freeze-thaw cycles and for at least 6.5 hours on the bench-top.[3]
Conclusion
rac-4-Hydroxy Propranolol-d7 Hydrochloride is a critical reagent for the accurate and precise quantification of 4-hydroxypropranolol in biological samples using LC-MS/MS. Its use as an internal standard effectively compensates for analytical variability, leading to reliable data for clinical and research applications. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. ovid.com [ovid.com]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Chiral HPLC Method for the Analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation and quantification of rac-4-Hydroxy Propranolol-d7 Hydrochloride using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
4-Hydroxypropranolol is the major active metabolite of the widely used beta-blocker, propranolol.[1] The deuterated analog, 4-Hydroxy Propranolol-d7, serves as a crucial internal standard in pharmacokinetic and metabolic studies of propranolol.[1][2] Due to the presence of a chiral center, 4-hydroxypropranolol exists as two enantiomers, which may exhibit different pharmacological activities. Therefore, a reliable stereoselective analytical method is essential for accurately characterizing its disposition. This application note describes a robust HPLC method for the enantioselective analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Experimental
2.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended for the separation of propranolol and its analogs. A suitable example is a Chiralpak column.
-
Reagents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), and Diethylamine (DEA). rac-4-Hydroxy Propranolol-d7 Hydrochloride reference standard.
2.2. Chromatographic Conditions
A normal-phase chiral HPLC method is outlined below. Optimization may be required based on the specific column and system used.
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based chiral column) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 290 nm, Emission: 355 nm |
2.3. Standard Solution Preparation
Prepare a stock solution of rac-4-Hydroxy Propranolol-d7 Hydrochloride in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
2.4. Sample Preparation (from Plasma)
For the analysis of plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove proteins and other interfering substances.
Solid-Phase Extraction (SPE) Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load 0.5 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Results and Discussion
The described HPLC method provides a good resolution of the (R)- and (S)-enantiomers of 4-Hydroxy Propranolol-d7. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is effective for this separation. Diethylamine is added to the mobile phase to improve peak shape and reduce tailing of the basic analytes. Fluorescence detection offers high sensitivity and selectivity for the analysis of propranolol and its metabolites.
3.1. Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow and Diagrams
4.1. Experimental Workflow
The overall workflow for the analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride from a biological matrix is depicted in the following diagram.
References
Application Notes & Protocols: rac-4-Hydroxy Propranolol-d7 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of rac-4-Hydroxy Propranolol-d7 Hydrochloride as an internal standard in the quantitative bioanalysis of propranolol and its active metabolite, 4-hydroxypropranolol. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards (IS) are crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are nearly identical chemically to the unlabeled analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This characteristic makes them superior for tracking the analyte throughout the entire analytical process, especially in complex biological matrices.[1] The use of deuterated standards can compensate for measurement errors arising from ion suppression or enhancement, as they co-elute with the analytes.[3]
Propranolol Metabolism
Propranolol is a non-selective beta-blocker used in the treatment of various cardiovascular conditions.[4][5] It undergoes extensive metabolism in the liver primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[4][6] Ring oxidation, mainly catalyzed by the CYP2D6 enzyme, results in the formation of 4-hydroxypropranolol, which is an active metabolite.[4][7] Given that propranolol is administered as a racemic mixture, its metabolism can exhibit stereoselectivity.[4]
Below is a simplified representation of the primary metabolic pathway leading to the formation of 4-hydroxypropranolol.
Figure 1. Propranolol Metabolism Pathway.
Application: Bioanalysis of Propranolol and 4-Hydroxypropranolol
A highly sensitive, reliable, and selective LC-MS/MS assay has been developed for the simultaneous determination of propranolol and its metabolite, 4-hydroxypropranolol, in human plasma using rac-4-Hydroxy Propranolol-d7 Hydrochloride as an internal standard.[8] This method is applicable for pharmacokinetic and bioequivalence studies.
The logical workflow for using a deuterated internal standard in a quantitative bioanalytical method is outlined below.
Figure 2. Bioanalytical Workflow with Internal Standard.
Experimental Protocols
4.1. Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted for the simultaneous extraction of propranolol and 4-hydroxypropranolol from human plasma.[8]
-
Pipette 300 µL of human plasma into a clean tube.
-
Add the internal standard solution (propranolol-d7 and 4-hydroxy propranolol-d7).
-
Vortex briefly to mix.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.2. Sample Preparation: Protein Precipitation (PPT)
This is a faster, alternative method for sample cleanup.[1]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the rac-4-Hydroxy Propranolol-d7 Hydrochloride stock solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
4.3. LC-MS/MS Method
The following parameters are based on a validated method for the simultaneous analysis of propranolol and 4-hydroxypropranolol.[8]
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propranolol: m/z 260.0 → 116.2[9]
-
4-Hydroxypropranolol: Specific transition to be optimized.
-
Propranolol-d7: m/z 267.2 → 116.2 (example, exact mass may vary)
-
rac-4-Hydroxy Propranolol-d7: m/z 281.2 → 133.2 (example, exact mass may vary)
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method using deuterium-labeled internal standards for the analysis of propranolol and 4-hydroxypropranolol in human plasma.[8]
Table 1: Method Linearity and Sensitivity [8]
| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) (ng/mL) | Linear Range (ng/mL) |
| Free Propranolol | Human Plasma | 0.20 | 0.20 - 135.00 |
| Free 4-Hydroxypropranolol | Human Plasma | 0.20 | 0.20 - 25.00 |
| Total Propranolol | Human Plasma | 1.00 | 1.00 - 500.00 |
| Total 4-Hydroxypropranolol | Human Plasma | 1.00 | 1.00 - 360.00 |
Table 2: Method Precision and Accuracy [8]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
| Propranolol & 4-Hydroxypropranolol | < 11.3 | < 11.3 | < 11 | < 11 |
Table 3: Extraction Recovery [8]
| Analyte | Average Extraction Recovery (%) |
| Propranolol | > 96 |
| 4-Hydroxypropranolol | > 64 |
Conclusion
rac-4-Hydroxy Propranolol-d7 Hydrochloride is an excellent internal standard for the accurate and precise quantification of propranolol and its active metabolite, 4-hydroxypropranolol, in biological matrices. Its use in validated LC-MS/MS methods, as demonstrated by the presented data, ensures high-quality results for pharmacokinetic studies and other drug development applications. The protocols provided offer robust starting points for method development and validation in a research or regulated laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. ClinPGx [clinpgx.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
Application Note and Protocol for the Quantification of rac-4-Hydroxy Propranolol-d7 Hydrochloride using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantitative analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride. This deuterated analog of 4-hydroxypropranolol, a major and active metabolite of the beta-blocker propranolol, is commonly used as an internal standard in pharmacokinetic and drug metabolism studies. The methodology outlined below is designed to be a robust and sensitive approach for the determination of this compound in biological matrices.
Chemical Information:
-
Compound Name: rac-4-Hydroxy Propranolol-d7 Hydrochloride
-
CAS Number: 1219804-03-1[1]
-
Molecular Formula: C₁₆D₇H₁₄NO₃ · HCl[1]
-
Molecular Weight: 318.847 g/mol [1]
Experimental Protocols
Materials and Reagents
-
rac-4-Hydroxy Propranolol-d7 Hydrochloride reference standard
-
Propranolol and 4-Hydroxypropranolol reference standards
-
Deuterated propranolol (Propranolol-d7) for use as an internal standard (if quantifying endogenous levels)
-
HPLC grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Sample Preparation
A validated method for the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma utilizes solid phase extraction (SPE).[2] An alternative and simpler method is protein precipitation.[3][4]
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (if applicable).
-
Add 300 µL of acetonitrile to precipitate the proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]
Liquid Chromatography (LC) Conditions
A reversed-phase separation is typically employed for the analysis of propranolol and its metabolites.
| Parameter | Recommended Conditions |
| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
Mass Spectrometry (MS/MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |
| Ion Spray Voltage | 5500 V |
| Capillary Temperature | 500°C |
| Gas Settings | Curtain Gas: 35 psi, Nebulizer Gas: 50 psi, Turbo Gas: 50 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| rac-4-Hydroxy Propranolol-d7 | 283.2 | 123.1 | 25 |
| 283.2 | 173.0 | 25 | |
| 4-Hydroxypropranolol (for reference) | 276.1 | 173.0 | 25 |
| 276.2 | 116.1 | 20 | |
| Propranolol (for reference) | 260.0 | 116.0 | 25 |
Data Presentation
The following tables summarize the expected performance characteristics of a similar validated LC-MS/MS method for the analysis of propranolol and its metabolites.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) |
| Propranolol | 1 - 500 | > 0.99 |
| 4-Hydroxypropranolol | 0.2 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Propranolol | LLOQ, L, M, H | < 7.1 | < 7.1 | < 9.8 |
| 4-Hydroxypropranolol | LLOQ, L, M, H | < 7.1 | < 7.1 | < 9.8 |
LLOQ: Lower Limit of Quantification, L: Low Quality Control, M: Medium Quality Control, H: High Quality Control
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Propranolol | > 96 |
| 4-Hydroxypropranolol | > 64 |
Mandatory Visualizations
References
Application Note: NMR Spectroscopy of rac-4-Hydroxy Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of rac-4-Hydroxy Propranolol-d7 Hydrochloride, a deuterated metabolite of the beta-blocker propranolol. The protocols outlined herein are intended to assist in the structural elucidation and quantitative analysis of this compound. Due to the limited availability of public domain spectral data for this specific isotopologue, this note presents a predicted ¹H and ¹³C NMR data set based on the known spectral characteristics of propranolol hydrochloride and established principles of NMR spectroscopy. The methodologies for sample preparation, data acquisition, and processing are based on standard practices for quantitative NMR (qNMR) of pharmaceutical compounds.
Introduction
rac-4-Hydroxy Propranolol-d7 Hydrochloride is a key metabolite of propranolol, a widely used pharmaceutical agent. The "-d7" designation indicates that the seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling is often utilized in metabolic studies and as an internal standard in mass spectrometry-based quantification. NMR spectroscopy is a powerful analytical technique for confirming the identity, purity, and structure of such labeled compounds. This application note provides a comprehensive protocol for the NMR analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for rac-4-Hydroxy Propranolol-d7 Hydrochloride. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on published data for propranolol hydrochloride, with adjustments for the electronic effects of the 4-hydroxy substituent on the naphthalene ring and the absence of signals from the deuterated isopropyl group.
Table 1: Predicted ¹H NMR Data for rac-4-Hydroxy Propranolol-d7 Hydrochloride in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~8.10 | d | 1H | H-5 | J = 8.0 |
| ~7.85 | d | 1H | H-8 | J = 8.0 |
| ~7.40 | t | 1H | H-7 | J = 7.5 |
| ~7.30 | t | 1H | H-6 | J = 7.5 |
| ~6.95 | d | 1H | H-3 | J = 8.5 |
| ~6.80 | d | 1H | H-2 | J = 8.5 |
| ~4.30 | m | 1H | CH-OH | - |
| ~4.15 | m | 2H | O-CH₂ | - |
| ~3.10 | m | 2H | N-CH₂ | - |
| ~9.50 (broad) | s | 1H | Ar-OH | - |
| ~9.00 (broad) | s | 2H | NH₂⁺ | - |
| ~5.50 (broad) | s | 1H | CH-OH | - |
Note: The signals for the isopropyl group (methine and methyl protons) are absent due to deuteration.
Table 2: Predicted ¹³C NMR Data for rac-4-Hydroxy Propranolol-d7 Hydrochloride in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-4 |
| ~152.0 | C-1 |
| ~134.0 | C-4a |
| ~126.5 | C-8a |
| ~125.0 | C-8 |
| ~124.0 | C-5 |
| ~122.0 | C-6 |
| ~121.0 | C-7 |
| ~108.0 | C-3 |
| ~105.0 | C-2 |
| ~70.0 | O-CH₂ |
| ~68.0 | CH-OH |
| ~48.0 | N-CH₂ |
Note: The signals for the deuterated isopropyl carbons will be significantly broadened and likely unobservable in a standard ¹³C NMR spectrum.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.[1]
Materials:
-
rac-4-Hydroxy Propranolol-d7 Hydrochloride
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Pipette with a cotton or glass wool plug for filtration
Procedure:
-
Accurately weigh 5-10 mg of rac-4-Hydroxy Propranolol-d7 Hydrochloride into a clean, dry vial.
-
For quantitative analysis, accurately weigh a suitable amount of the internal standard and add it to the vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the vial until the sample and internal standard are completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zg30 (or similar 1D proton experiment)
-
Number of Scans (NS): 16 (increase for higher signal-to-noise)
-
Relaxation Delay (D1): 5 x T₁ (A T₁ determination experiment is recommended for accurate quantification; a value of 20-30 seconds is a conservative starting point for small molecules)
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm
-
Transmitter Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled ¹³C experiment)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 240 ppm
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the signals of interest. For quantitative analysis, compare the integral of a known analyte proton signal to the integral of a known internal standard proton signal.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Caption: Workflow for NMR Analysis.
Logical Relationship of Spectral Interpretation
The diagram below outlines the logical steps involved in interpreting the NMR spectrum of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Caption: Logic for Spectral Interpretation.
References
Application Notes and Protocols for rac-4-Hydroxy Propranolol-d7 HCl in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing rac-4-Hydroxy Propranolol-d7 HCl in metabolic studies. This stable isotope-labeled internal standard is an essential tool for the accurate quantification of 4-hydroxypropranolol, a major and pharmacologically active metabolite of the widely used beta-blocker, propranolol.
Introduction
Propranolol undergoes extensive metabolism in the liver, with aromatic hydroxylation to form 4-hydroxypropranolol being a primary pathway.[1][2] Understanding the formation and clearance of this metabolite is crucial for characterizing the overall pharmacokinetic profile of propranolol and assessing potential drug-drug interactions. rac-4-Hydroxy Propranolol-d7 HCl serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the unlabeled analyte, ensuring accurate and precise quantification by correcting for variability in sample preparation and instrument response.
Application 1: Quantification of 4-Hydroxypropranolol in Biological Matrices
rac-4-Hydroxy Propranolol-d7 HCl is employed as an internal standard for the development and validation of robust bioanalytical methods to measure 4-hydroxypropranolol concentrations in various biological samples, including plasma, urine, and liver microsomes.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for propranolol and 4-hydroxypropranolol, as well as typical parameters for in vitro metabolic assays.
Table 1: Human Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol (Oral Administration)
| Parameter | Propranolol | 4-Hydroxypropranolol | Reference |
| Tmax (h) | 1-4 | ~1.3 | [1][3] |
| Cmax (ng/mL) | 5.3 - 300 | 2.1 - 36.0 | [4] |
| Plasma Protein Binding | ~80-95% | - | [1] |
| Elimination Half-life (t1/2) | 3-6 h | - | [1] |
| Volume of Distribution (Vd) | 4 L/kg | - | [1] |
| Bioavailability | ~25% | - | [1] |
Table 2: In Vitro Metabolic Parameters for Propranolol
| Assay System | Parameter | Value | Reference |
| Human Liver Microsomes | Apparent Km (μM) | - | |
| Vmax (pmol/min/mg protein) | - | ||
| Cryopreserved Human Hepatocytes | Intrinsic Clearance (CLint, in vitro) (μL/min/10^6 cells) | - | [5] |
| Half-life (t1/2) (min) | - | [5] |
Table 3: Caco-2 Permeability Data for Propranolol
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Apical to Basolateral (A→B) | >10 | [6] |
| Basolateral to Apical (B→A) | - | |
| Efflux Ratio (B→A / A→B) | <2 | [6] |
Experimental Protocols
Protocol 1: Quantification of 4-Hydroxypropranolol in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of 4-hydroxypropranolol in human plasma using rac-4-Hydroxy Propranolol-d7 HCl as an internal standard.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
rac-4-Hydroxy Propranolol HCl (analyte)
-
rac-4-Hydroxy Propranolol-d7 HCl (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
2. Sample Preparation:
-
Prepare a stock solution of rac-4-Hydroxy Propranolol-d7 HCl (Internal Standard, IS) at 1 µg/mL in 50% acetonitrile.
-
Spike 100 µL of human plasma with 10 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
4-Hydroxypropranolol: Precursor ion > Product ion (to be determined based on instrument tuning)
-
rac-4-Hydroxy Propranolol-d7: Precursor ion > Product ion (to be determined based on instrument tuning)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a weighted (1/x²) linear regression for quantification.[8]
Protocol 2: In Vitro Metabolic Stability of Propranolol in Human Hepatocytes
This protocol describes a method to assess the metabolic stability of propranolol using cryopreserved human hepatocytes, with rac-4-Hydroxy Propranolol-d7 HCl used for metabolite quantification.
1. Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Williams' Medium E
-
Propranolol
-
rac-4-Hydroxy Propranolol-d7 HCl (for analytical standard)
-
Acetonitrile
-
Formic acid
-
Coated cell culture plates (e.g., collagen-coated)
2. Experimental Procedure:
-
Thaw and plate cryopreserved hepatocytes according to the supplier's instructions.
-
Allow cells to attach and form a monolayer (typically 4-6 hours).
-
Prepare a working solution of propranolol (e.g., 1 µM) in Williams' Medium E.
-
Remove the plating medium and add the propranolol working solution to the cells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation medium.[5]
-
Stop the metabolic reaction by adding an equal volume of cold acetonitrile containing rac-4-Hydroxy Propranolol-d7 HCl as the internal standard.
-
Process the samples as described in Protocol 1 (Sample Preparation steps 4-8) for LC-MS/MS analysis of both the parent drug and the formation of 4-hydroxypropranolol.
3. Data Analysis:
-
Determine the concentration of propranolol remaining at each time point.
-
Plot the natural logarithm of the percentage of propranolol remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the linear regression.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of rac-4-Hydroxy Propranolol-d7 HCl in metabolic studies.
References
- 1. mims.com [mims.com]
- 2. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Caco-2 Method Validation | Bienta [bienta.net]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of rac-4-Hydroxy Propranolol-d7 in drug metabolism research.
Application of rac-4-Hydroxy Propranolol-d7 in Drug Metabolism Research
Introduction
rac-4-Hydroxy Propranolol-d7 is the deuterium-labeled form of 4-hydroxypropranolol, the major active metabolite of the widely used beta-blocker, propranolol. Due to its structural similarity and mass difference from the unlabeled analyte, it serves as an ideal internal standard (IS) for quantitative bioanalytical assays. Its application is critical in drug metabolism and pharmacokinetic (DMPK) studies to ensure the accuracy and precision of analytical methods for determining the concentrations of propranolol and its metabolites in biological matrices.
Propranolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form 4-hydroxypropranolol.[1][2][3] This metabolite is pharmacologically active, exhibiting beta-blocking activity comparable to the parent drug.[4] Both propranolol and 4-hydroxypropranolol undergo further Phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs).[5][6][7] Given the pharmacological activity of 4-hydroxypropranolol, its accurate quantification is essential for understanding the overall therapeutic effect and safety profile of propranolol.
These application notes provide a detailed protocol for the use of rac-4-Hydroxy Propranolol-d7 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method using rac-4-Hydroxy Propranolol-d7 as an internal standard for the analysis of propranolol and 4-hydroxypropranolol in human plasma.[8][9]
Table 1: Linearity and Sensitivity of the Analytical Method
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Propranolol (free) | 0.20 - 135.00 | 0.20 |
| 4-Hydroxypropranolol (free) | 0.20 - 25.00 | 0.20 |
| Propranolol (total) | 1.00 - 500.00 | 1.00 |
| 4-Hydroxypropranolol (total) | 1.00 - 360.00 | 1.00 |
Table 2: Precision and Accuracy of the Analytical Method
| Analyte | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
| Propranolol | < 11.3 | < 11.3 | < 11 | < 11 |
| 4-Hydroxypropranolol | < 11.3 | < 11.3 | < 11 | < 11 |
Table 3: Recovery and Stability
| Analyte | Extraction Recovery (%) | Stability |
| Propranolol | > 96 | Stable for 5 freeze-thaw cycles and 6.5 hours at room temperature. |
| 4-Hydroxypropranolol | > 64 | Stable for 5 freeze-thaw cycles and 6.5 hours at room temperature. |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Propranolol and 4-Hydroxypropranolol in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma using rac-4-Hydroxy Propranolol-d7 and Propranolol-d7 as internal standards.[8]
1. Materials and Reagents
-
Propranolol hydrochloride (Reference Standard)
-
rac-4-Hydroxypropranolol (Reference Standard)
-
rac-4-Hydroxy Propranolol-d7 (Internal Standard)
-
Propranolol-d7 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (blank, drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of propranolol, 4-hydroxypropranolol, propranolol-d7, and rac-4-Hydroxy Propranolol-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the propranolol and 4-hydroxypropranolol stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a solution containing a fixed concentration of propranolol-d7 and rac-4-Hydroxy Propranolol-d7 in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
3. Sample Preparation (Solid Phase Extraction)
-
To 300 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
-
Vortex mix the samples.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analytes from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Propranolol: Monitor the specific precursor to product ion transition.
-
4-Hydroxypropranolol: Monitor the specific precursor to product ion transition.
-
Propranolol-d7: Monitor the specific precursor to product ion transition.
-
rac-4-Hydroxy Propranolol-d7: Monitor the specific precursor to product ion transition.
-
-
Instrument Settings: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas of the analytes and internal standards.
-
Calculate the peak area ratio of each analyte to its corresponding internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
-
Determine the concentrations of the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of propranolol and 4-hydroxypropranolol.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of 4-Hydroxy Propranolol using rac-4-Hydroxy Propranolol-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 4-hydroxypropranolol, a major active metabolite of propranolol, in biological matrices. The use of rac-4-Hydroxy Propranolol-d7 Hydrochloride as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is highlighted to ensure accuracy and precision in pharmacokinetic studies.
Introduction
Propranolol is a widely prescribed beta-adrenergic receptor antagonist that undergoes extensive metabolism in the liver.[1][2] Its primary phase I metabolite, 4-hydroxypropranolol, is pharmacologically active and contributes to the overall therapeutic and toxicological effects of the parent drug.[2] Accurate quantification of both propranolol and 4-hydroxypropranolol is crucial for comprehensive pharmacokinetic profiling and dose optimization. Stable isotope-labeled internal standards, such as rac-4-Hydroxy Propranolol-d7 Hydrochloride, are essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of bioanalytical data.[3]
Analyte and Internal Standard
Analyte: 4-Hydroxypropranolol Internal Standard: rac-4-Hydroxy Propranolol-d7 Hydrochloride
Chemical Properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride:
-
Molecular Formula: C₁₆D₇H₁₄NO₃·HCl
-
Molecular Weight: 318.85 g/mol
-
Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl[4]
Pharmacokinetic Assay Protocol: LC-MS/MS Method
This protocol describes a validated method for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma using rac-4-Hydroxy Propranolol-d7 Hydrochloride as an internal standard.
Materials and Reagents
-
rac-4-Hydroxy Propranolol-d7 Hydrochloride
-
Propranolol Hydrochloride reference standard
-
4-Hydroxypropranolol reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of propranolol, 4-hydroxypropranolol, and rac-4-Hydroxy Propranolol-d7 Hydrochloride in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions of propranolol and 4-hydroxypropranolol with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (25 ng/mL): Dilute the rac-4-Hydroxy Propranolol-d7 Hydrochloride stock solution with methanol to a final concentration of 25 ng/mL.[5]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.[5]
-
Add 20 µL of the internal standard working solution (25 ng/mL) and 20 µL of methanol to each tube.[5]
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.[5]
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL[5] |
| Gradient Elution | 0 min, 10% B; 2 min, 70% B; 6 min, 70% B; 6.1 min, 10% B; 9.5 min, 10% B[5] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propranolol | 260.2 | 116.1 |
| 4-Hydroxypropranolol | 276.2 | 116.1 |
| rac-4-Hydroxy Propranolol-d7 | 283.2 | 123.1 |
Note: The MRM transition for rac-4-Hydroxy Propranolol-d7 is inferred from the structure and common fragmentation patterns. The precursor ion reflects the addition of 7 daltons from the deuterium labels. The product ion would also be shifted by 7 daltons if the deuterium atoms are on the fragment.
Method Validation Data
The following tables summarize the performance characteristics of a typical validated LC-MS/MS assay for the quantification of propranolol and 4-hydroxypropranolol.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Propranolol | 1 - 500 | y = 0.0123x + 0.0045 | > 0.99[2] |
| 4-Hydroxypropranolol | 0.2 - 100 | y = 0.0158x + 0.0021 | > 0.99[2] |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Propranolol | 2 (LQC) | < 7.1 | < 9.8 | < 7.1 | < 9.8 |
| 80 (MQC) | < 7.1 | < 9.8 | < 7.1 | < 9.8 | |
| 400 (HQC) | < 7.1 | < 9.8 | < 7.1 | < 9.8 | |
| 4-Hydroxypropranolol | 0.4 (LQC) | < 7.1 | < 9.8 | < 7.1 | < 9.8 |
| 16 (MQC) | < 7.1 | < 9.8 | < 7.1 | < 9.8 | |
| 80 (HQC) | < 7.1 | < 9.8 | < 7.1 | < 9.8 | |
| Data adapted from a similar study.[2][6] |
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Propranolol | 2 (LQC) | > 92 | Not significant |
| 80 (MQC) | > 92 | Not significant | |
| 400 (HQC) | > 92 | Not significant | |
| 4-Hydroxypropranolol | 0.4 (LQC) | > 92 | Not significant |
| 16 (MQC) | > 92 | Not significant | |
| 80 (HQC) | > 92 | Not significant | |
| Data adapted from a similar study.[2] |
Table 4: Stability
| Analyte | Condition | Stability |
| Propranolol & 4-Hydroxypropranolol | Bench-top (Room temp) | At least 6.5 hours in plasma[3] |
| Freeze-thaw cycles (-15°C to RT) | Stable for at least 5 cycles in plasma[3][5] | |
| Long-term storage (-30°C) | Stable for up to 2 months in plasma[1] | |
| Processed samples (Autosampler at 4°C) | Stable for at least 48 hours in mobile phase[3][5] |
Visualizations
Propranolol Metabolism Pathway
References
- 1. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Quantification of Propranolol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The therapeutic and toxic effects of propranolol are influenced not only by the parent drug concentration but also by the presence of its pharmacologically active and inactive metabolites. Therefore, a robust and sensitive analytical method for the simultaneous quantification of propranolol and its major metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3]
This application note provides a detailed experimental protocol for the simultaneous quantification of propranolol and its three primary metabolites: 4-hydroxypropranolol (an active metabolite), N-desisopropylpropranolol, and propranolol glycol, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]
Metabolic Pathway of Propranolol
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[1][6] The cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, play a significant role in its metabolism.[1]
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative determination of propranolol, propranolol glycol and N-desisopropylpropranolol in brain tissue by electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: rac-4-Hydroxy Propranolol-d7 Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for rac-4-Hydroxy Propranolol-d7 Hydrochloride?
For optimal stability, rac-4-Hydroxy Propranolol-d7 Hydrochloride should be stored at -20°C.[1] The compound is known to be hygroscopic, meaning it can absorb moisture from the air.[2][3] Therefore, it is crucial to store it in a tightly sealed container in a dry environment.
Q2: What is the expected shelf-life of rac-4-Hydroxy Propranolol-d7 Hydrochloride?
Q3: Is rac-4-Hydroxy Propranolol-d7 Hydrochloride sensitive to light?
While specific photostability studies on rac-4-Hydroxy Propranolol-d7 Hydrochloride are not extensively published, related compounds like propranolol have shown susceptibility to photolytic degradation. Therefore, it is best practice to protect the compound from light by storing it in an amber vial or a light-blocking container.
Q4: How should I handle this compound in the laboratory?
Given its hygroscopic nature, rac-4-Hydroxy Propranolol-d7 Hydrochloride should be handled in a controlled environment with low humidity, such as a glove box or a desiccator, to minimize moisture absorption.[4][5] When preparing solutions, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.
Q5: What solvents are suitable for dissolving rac-4-Hydroxy Propranolol-d7 Hydrochloride?
The non-deuterated form is soluble in solvents such as DMF (50 mg/ml), DMSO (30 mg/ml), and ethanol (30 mg/ml).[1] It has limited solubility in a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/ml.[1] Similar solubility is expected for the deuterated analog.
Q6: How stable are solutions of rac-4-Hydroxy Propranolol-d7 Hydrochloride?
A study on the non-deuterated form, 4-hydroxy propranolol, found that it was stable in human plasma through five freeze-thaw cycles and for at least 6.5 hours on the bench-top.[6][7] In the mobile phase at 10°C, it was found to be stable for at least 48 hours.[6][7] While these results provide a good indication, it is recommended to prepare fresh solutions for critical experiments or conduct your own stability assessments for long-term storage of solutions.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results | Compound degradation due to improper storage or handling. | - Verify that the compound has been stored at -20°C in a tightly sealed, light-protected container. - Ensure that the compound was handled in a low-humidity environment to prevent moisture absorption. - Prepare fresh stock and working solutions. - Perform a system suitability test to check the performance of the analytical instrument. |
| Difficulty in achieving complete dissolution | Use of an inappropriate solvent or insufficient mixing. | - Refer to the solubility data and select a suitable solvent. - Use sonication or gentle warming to aid dissolution, but be cautious of potential thermal degradation. - Ensure the solvent is of high purity. |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products or impurities. | - Review the storage and handling procedures to identify any potential for degradation. - Consider potential degradation pathways such as hydrolysis, oxidation, or photolysis. - If possible, use a mass spectrometer to identify the unknown peaks. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Light Exposure | Protect from light | General best practice |
| Humidity | Store in a dry environment; handle in a low-humidity setting | [2][5] |
| Container | Tightly sealed, light-blocking container | General best practice |
Table 2: Reported Stability of 4-Hydroxy Propranolol (Non-deuterated)
| Matrix | Storage Condition | Duration of Stability | Reference |
| Solid State | -20°C | ≥ 4 years | [1] |
| Human Plasma | Freeze (-15°C) - Thaw (Room Temp) | 5 cycles | [6][7] |
| Human Plasma | Bench-top (Room Temp) | At least 6.5 hours | [6][7] |
| Mobile Phase | 10°C | At least 48 hours | [6][7] |
Experimental Protocols
Protocol for Preparation of a Stock Solution (1 mg/mL)
-
Acclimatization: Allow the vial containing rac-4-Hydroxy Propranolol-d7 Hydrochloride to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a low-humidity environment (e.g., a glove box or a balance with a draft shield), accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO) and sonicate or vortex until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. ijrpp.com [ijrpp.com]
- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Navigating Solubility Challenges with rac-4-Hydroxy Propranolol-d7 Hydrochloride: A Technical Guide
For researchers, scientists, and drug development professionals working with rac-4-Hydroxy Propranolol-d7 Hydrochloride, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this deuterated metabolite of propranolol.
Troubleshooting Guide
Encountering solubility issues can be a roadblock in your research. This guide provides a systematic approach to troubleshooting common problems.
Initial Steps & Observations:
-
Visual Inspection: The compound should appear as a light red to brown solid. Note any clumping, which could indicate moisture absorption due to its hygroscopic nature.
-
Solvent Selection: The choice of solvent is paramount. Based on data from the non-deuterated analogue, propranolol hydrochloride, solubility is generally higher in polar organic solvents.
| Solvent | Solubility of Propranolol HCl | Solubility of (±)-4-hydroxy Propranolol (hydrochloride) |
| Methanol | Freely Soluble | Not specified |
| Water | Soluble | Not specified, but a 1:1 DMF:PBS solution has low solubility |
| Ethanol (95%) | Soluble | ~30 mg/mL |
| Acetic Acid (100%) | Soluble | Not specified |
| Dimethylformamide (DMF) | ~14 mg/mL (for (±)-propranolol HCl) | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL (for (±)-propranolol HCl) | ~30 mg/mL |
| Chloroform | Sparingly Soluble | Not specified |
| Diethyl ether | Practically Insoluble | Not specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL (for (±)-propranolol HCl) | 0.5 mg/mL (in a 1:1 DMF:PBS mixture) |
Common Problems & Step-by-Step Solutions:
Problem 1: The compound is not dissolving in the chosen solvent.
-
Solution Workflow:
-
Increase Sonication/Vortexing: Ensure adequate mixing energy is applied. Use a vortex mixer for several minutes or an ultrasonic bath.
-
Gentle Warming: Cautiously warm the solution (e.g., to 37°C). Be mindful that excessive heat can degrade the compound.
-
Solvent Polarity: If using an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol first. Then, perform a serial dilution into the aqueous buffer. Note that the final concentration of the organic solvent should be kept low to avoid affecting biological experiments.[1]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of hydrochloride salts.[2] For propranolol hydrochloride, the pH of a 1% aqueous solution is between 5.0 and 6.0.[3] Adjusting the pH of your buffer may enhance solubility.
-
Problem 2: A precipitate forms after initial dissolution, especially when diluting a stock solution into an aqueous buffer.
-
Solution Workflow:
-
Reduce Final Concentration: The compound may be exceeding its solubility limit in the final buffer. Try preparing a more dilute solution.
-
Optimize Co-solvent Ratio: If using a co-solvent like DMSO, minimize its final concentration. High concentrations of organic solvents can cause some compounds to precipitate out of aqueous solutions.
-
Common Ion Effect: When working with hydrochloride salts, the presence of chloride ions in the dissolution medium can suppress solubility.[4] If your buffer contains high concentrations of NaCl, consider using a different buffer system.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of rac-4-Hydroxy Propranolol-d7 Hydrochloride?
A1: Based on data for the analogous non-deuterated compound, organic solvents such as DMSO, DMF, and ethanol are recommended for preparing stock solutions.[1][5] For instance, (±)-4-hydroxy Propranolol (hydrochloride) is soluble in DMF at approximately 50 mg/mL and in DMSO and ethanol at around 30 mg/mL.[5]
Q2: Can I dissolve rac-4-Hydroxy Propranolol-d7 Hydrochloride directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers may be challenging and result in low solubility. The solubility of (±)-propranolol (hydrochloride) in PBS (pH 7.2) is approximately 5 mg/ml.[1] For (±)-4-hydroxy Propranolol (hydrochloride), the solubility in a 1:1 mixture of DMF and PBS (pH 7.2) is only 0.5 mg/ml.[5] It is advisable to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.
Q3: The product information mentions that rac-4-Hydroxy Propranolol-d7 Hydrochloride is hygroscopic. How should I handle and store it?
A3: "Hygroscopic" means the compound can absorb moisture from the air.[6] To maintain its integrity, it is crucial to:
-
Store the compound in a tightly sealed container in a desiccator or a dry, controlled environment.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Minimize the time the container is open to the atmosphere.
Q4: How does the deuterium labeling in rac-4-Hydroxy Propranolol-d7 Hydrochloride affect its solubility compared to the non-deuterated form?
A4: Deuterium labeling is unlikely to significantly alter the fundamental solubility properties of the molecule. The physicochemical characteristics are expected to be very similar to the non-deuterated rac-4-Hydroxy Propranolol Hydrochloride. Therefore, solubility data for the non-deuterated analog serves as a reliable guide.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the desired amount of rac-4-Hydroxy Propranolol-d7 Hydrochloride in a suitable vial.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the solution thoroughly for 2-5 minutes.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
-
Start with the desired volume of your aqueous buffer (e.g., PBS).
-
While vortexing the buffer, slowly add the required volume of the concentrated organic stock solution.
-
Continue vortexing for another 1-2 minutes to ensure homogeneity.
-
Observe the solution for any signs of precipitation. If a precipitate forms, you may need to adjust the final concentration or the percentage of the organic co-solvent.
Visualizing Key Concepts
To further aid in understanding the factors at play, the following diagrams illustrate the experimental workflow and the key factors influencing solubility.
References
Technical Support Center: rac-4-Hydroxy Propranolol-d7 Hydrochloride
This technical support center provides guidance on the proper handling, storage, and troubleshooting for issues related to the degradation of rac-4-Hydroxy Propranolol-d7 Hydrochloride. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments, suggesting potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results or loss of potency | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (see Storage Conditions table below) and protected from light and moisture. 2. Assess Hygroscopicity: The compound is hygroscopic; exposure to humidity can lead to degradation. Handle in a dry environment (e.g., glove box) and store with a desiccant. 3. Perform Purity Check: Analyze the compound using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine its purity. Compare with the certificate of analysis. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the unknown peaks to hypothesize potential degradation products. 2. Review Experimental Conditions: Exposure to strong acids, bases, oxidizing agents, or high temperatures can accelerate degradation.[1][2][3] 3. Consult Literature: Review forced degradation studies of propranolol for information on common degradants.[1][2] |
| Discoloration of the solid compound (darkening from light red/brown) | Potential degradation over time or due to exposure to light or air. | 1. Evaluate Purity: A change in color may indicate a change in chemical purity. A purity analysis is recommended. 2. Implement Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidative degradation. |
| Poor solubility in recommended solvents | The compound may have degraded into less soluble products. | 1. Confirm Solvent Choice: Refer to the supplier's datasheet for recommended solvents.[4] 2. Gentle Warming/Sonication: Attempt to aid dissolution with gentle warming or sonication, but be cautious as excessive heat can cause further degradation. 3. Purity Assessment: If solubility issues persist, it is a strong indicator of potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for rac-4-Hydroxy Propranolol-d7 Hydrochloride?
A1: To ensure the long-term stability of rac-4-Hydroxy Propranolol-d7 Hydrochloride, it is crucial to adhere to the recommended storage conditions. The compound is known to be hygroscopic.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container with a desiccant. For long-term storage, consider flushing with an inert gas (e.g., Argon, Nitrogen). | The compound is hygroscopic and susceptible to moisture-induced degradation. An inert atmosphere minimizes oxidation.[5][6] |
| Light | Protect from light by using an amber vial or storing it in a dark place. | To prevent photodegradation. |
Q2: What solvents are suitable for dissolving rac-4-Hydroxy Propranolol-d7 Hydrochloride?
A2: The solubility of the non-deuterated form, (±)-4-hydroxy Propranolol hydrochloride, provides a good reference.
| Solvent | Solubility |
| DMF | 50 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Data for (±)-4-hydroxy Propranolol (hydrochloride)[4] |
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for the deuterated compound are not extensively published, based on studies of propranolol, degradation can be expected under forced conditions such as exposure to strong acids, bases, oxidizing agents, heat, and light.[1][2][3] Potential degradation may involve oxidation of the hydroxyl group or modifications to the naphthalene ring system.
Q4: How can I assess the stability of my sample?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[1][7] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and demonstrating that the analytical method can resolve the parent compound from these degradants.
Experimental Protocols
Protocol 1: Stability Assessment via HPLC-UV
This protocol outlines a general procedure for assessing the stability of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
-
Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Forced Degradation Studies (Optional but Recommended):
-
Acidic: Add 0.1 M HCl to an aliquot of the stock solution and incubate.
-
Basic: Add 0.1 M NaOH to an aliquot of the stock solution and incubate.[2]
-
Oxidative: Add 3% H₂O₂ to an aliquot of the stock solution and incubate.[3]
-
Thermal: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic: Expose a solution to UV light.
-
-
HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18).
-
Develop a mobile phase that provides good separation of the parent peak from any potential degradants. A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., around 290 nm for propranolol).[2]
-
-
Data Analysis: Monitor the peak area of rac-4-Hydroxy Propranolol-d7 Hydrochloride over time in the stored samples. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Potential degradation pathways for rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Decision logic for handling the hygroscopic compound.
References
Technical Support Center: Optimizing LC-MS Parameters for Deuterated Propranolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of deuterated propranolol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS analysis of deuterated propranolol.
Q1: I am not seeing a clear peak for deuterated propranolol. What are the initial troubleshooting steps?
A1: Several factors could contribute to a missing or poor signal for deuterated propranolol. Follow this initial troubleshooting workflow:
-
Verify Instrument Performance:
-
Ensure the LC-MS system is calibrated and has passed its performance qualification.
-
Check for any error messages in the instrument software.
-
-
Confirm Standard Integrity:
-
Check the concentration and storage conditions of your deuterated propranolol standard. Degradation or incorrect preparation can lead to a weak or absent signal.
-
-
Review LC Method Parameters:
-
Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. For propranolol analysis, a common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.[1][2]
-
Column: Verify that the correct column is installed and that it is not clogged or degraded. A C18 column is frequently used for propranolol analysis.[1][2]
-
Injection Volume: Ensure an appropriate volume is being injected.
-
-
Review MS Method Parameters:
-
Ionization Source: Confirm that the electrospray ionization (ESI) source is clean and functioning correctly. Propranolol and its deuterated analog ionize well in positive ESI mode.[1]
-
MRM Transitions: Double-check that the correct precursor and product ions are selected for deuterated propranolol.
-
Q2: What are the recommended MRM transitions for propranolol and its deuterated analog?
A2: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification.
-
Propranolol: The most common precursor ion is the protonated molecule [M+H]⁺ at m/z 260.0. A common and abundant product ion for quantification is m/z 116.0.[1]
-
Deuterated Propranolol (e.g., Propranolol-d7): The precursor ion will be shifted by the number of deuterium atoms. For propranolol-d7, the [M+H]⁺ ion is at m/z 267.2. A common product ion for quantification is m/z 116.1, although other product ions may also be monitored for confirmation.
The following table summarizes typical MRM transitions and collision energies. Note that optimal collision energies may vary between different mass spectrometer models and should be empirically determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propranolol | 260.0 | 116.0 | 25 |
| Propranolol-d7 | 267.2 | 116.1 | 25 |
Q3: My peak shape for deuterated propranolol is poor (e.g., tailing, fronting, or split). How can I improve it?
A3: Poor peak shape can compromise resolution and integration accuracy.[3][4] Consider the following solutions:
-
Peak Tailing:
-
Cause: Secondary interactions with the stationary phase, column contamination, or column degradation.
-
Solution:
-
Ensure the mobile phase pH is appropriate. Adding a small amount of formic acid (0.1%) can improve peak shape for basic compounds like propranolol.[1]
-
Flush the column with a strong solvent to remove contaminants.
-
If the column is old or has been used extensively with complex matrices, it may need to be replaced.
-
-
-
Peak Fronting:
-
Cause: Column overload due to injecting too much sample.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Split Peaks:
-
Cause: Clogged column frit, partially blocked injector, or a void in the column packing.
-
Solution:
-
Reverse flush the column to try and dislodge any particulates from the frit.
-
Clean the injector port and syringe.
-
If a column void is suspected, the column will likely need to be replaced.
-
-
Q4: I'm observing significant matrix effects in my plasma samples. What can I do to minimize them?
A4: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances. Acetonitrile is commonly used for protein precipitation in propranolol analysis.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix components and can significantly reduce matrix effects.
-
-
Optimize Chromatography:
-
Adjust the gradient to better separate deuterated propranolol from co-eluting matrix components.
-
Consider using a different stationary phase that provides a different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Deuterated propranolol is an ideal internal standard for the quantification of propranolol as it co-elutes and experiences similar matrix effects, thus providing effective compensation.[5]
-
Experimental Protocol: Quantification of Propranolol in Plasma using LC-MS/MS
This protocol provides a general procedure for the analysis of propranolol using deuterated propranolol as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of deuterated propranolol internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Parameters
The following table outlines a typical set of LC-MS/MS parameters for the analysis of propranolol. These should be optimized for your specific instrumentation and application.
| Parameter | Value |
| LC System | |
| Column | C18, e.g., Hypersil GOLD C18 (specific dimensions may vary)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, then return to initial conditions for re-equilibration. A typical gradient might run over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 - 10 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 - 4.5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 120 - 150 °C) |
| Desolvation Temperature | Optimized for the specific instrument (e.g., 350 - 500 °C) |
| MRM Transitions | |
| Propranolol | 260.0 -> 116.0 |
| Deuterated Propranolol | Varies with deuteration level (e.g., 267.2 -> 116.1 for d7) |
Visualizing Workflows and Pathways
LC-MS Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common LC-MS issues when analyzing deuterated propranolol.
A troubleshooting workflow for absent or poor deuterated propranolol signal.
Propranolol Metabolism and Bioanalysis Workflow
This diagram outlines the metabolic pathway of propranolol and the subsequent bioanalytical workflow for its quantification.
An overview of propranolol metabolism and the bioanalytical workflow for quantification.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. restek.com [restek.com]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-4-Hydroxy Propranolol-d7 Hydrochloride analysis. The focus is on identifying and mitigating matrix effects in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of rac-4-Hydroxy Propranolol-d7 Hydrochloride.[1] In electrospray ionization (ESI), which is commonly used for this type of analysis, matrix components can compete with the analyte for ionization, leading to a suppressed signal.[2]
Q2: My signal intensity for rac-4-Hydroxy Propranolol-d7 Hydrochloride is low and inconsistent. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity are classic signs of ion suppression.[3] If you observe a significant decrease in signal-to-noise ratio or poor reproducibility between replicate injections of the same sample, matrix effects are a likely cause.[4] It is crucial to differentiate this from issues with the instrument or standard solutions.
Q3: How can I confirm that matrix effects are the cause of my analytical problems?
A3: A post-column infusion experiment is a definitive way to identify the presence of ion suppression or enhancement.[1][5] This involves infusing a constant flow of a rac-4-Hydroxy Propranolol-d7 Hydrochloride standard solution into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.[5]
Q4: What is a deuterated internal standard, and why is it important for my analysis?
A4: A deuterated internal standard, such as rac-4-Hydroxy Propranolol-d7 Hydrochloride, is a version of the analyte where some hydrogen atoms have been replaced by deuterium. It is chemically almost identical to the analyte and will behave similarly during sample preparation and chromatographic separation.[6] Crucially, it will experience similar matrix effects. By adding a known amount of the deuterated standard to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This helps to compensate for signal variations caused by matrix effects, improving accuracy and precision.[6][7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in the analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Problem 1: Poor Peak Shape, Tailing, or Broadening
-
Possible Cause: Co-eluting matrix components interfering with the chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from matrix interferences.[1]
-
Improve Sample Cleanup: Switch to a more effective sample preparation method, such as Solid-Phase Extraction (SPE), to remove a wider range of interfering compounds.[8]
-
Column Maintenance: Ensure the analytical column is not overloaded or contaminated. Implement a column wash routine after each batch of samples.[4]
-
Problem 2: Inconsistent or Low Analyte Recovery
-
Possible Cause: Inefficient extraction of the analyte from the biological matrix or significant ion suppression.
-
Troubleshooting Steps:
-
Evaluate Extraction Method: Compare the recovery of your current method with alternative techniques. For instance, SPE often provides higher and more consistent recoveries for propranolol and its metabolites compared to protein precipitation.[8][9]
-
Optimize Extraction Parameters: For SPE, experiment with different sorbents, wash solutions, and elution solvents. For Liquid-Liquid Extraction (LLE), adjust the pH and choice of organic solvent.[10]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for recovery issues as the internal standard's recovery should mirror that of the analyte.[6]
-
Problem 3: High Variability in Quantitative Results
-
Possible Cause: Inconsistent matrix effects between different samples or batches.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls.[3]
-
Assess Matrix Variability: Analyze blank matrix from multiple sources to understand the inter-individual variability of the matrix effect.
-
Implement a More Robust Extraction: Methods like SPE are generally better at reducing variability compared to simpler methods like protein precipitation.[11]
-
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for common techniques used in the analysis of propranolol and its metabolites.
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, can be lower due to matrix interference[8] | Low to Moderate[8] | Simple, fast, and inexpensive[10] | Prone to significant matrix effects as it only removes proteins[8] |
| Liquid-Liquid Extraction (LLE) | Good to High | Moderate to High | Good sample cleanup, can be selective | Can be labor-intensive and use large volumes of organic solvents[10] |
| Solid-Phase Extraction (SPE) | High and Reproducible (>64% for 4-hydroxy propranolol)[6] | High[8][11] | Excellent sample cleanup, high analyte concentration, and automation potential[10] | More complex and costly than PPT[10] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma.[6]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 0.300 mL of human plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the rac-4-Hydroxy Propranolol-d7 Hydrochloride and other analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
A simple and rapid method, though more susceptible to matrix effects.[12]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for direct injection or for evaporation and reconstitution in the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
This method offers a good balance between cleanup and simplicity.
-
Sample Preparation: To 200 µL of plasma, add 100 µL of a suitable buffer to adjust the pH (e.g., a basic buffer to ensure propranolol and its metabolites are in their non-ionized form).
-
Extraction: Add 2 mL of an appropriate, immiscible organic solvent (e.g., methyl t-butyl ether or a mixture of diethyl ether and ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection and Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.
Visualizations
Experimental Workflow for Sample Analysis
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Hydroxy Propranolol-d7 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the peak resolution of 4-Hydroxy Propranolol-d7 in chromatographic analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 4-Hydroxy Propranolol-d7, offering step-by-step solutions to enhance peak resolution and overall data quality.
Q1: I am observing poor peak resolution between 4-Hydroxy Propranolol-d7 and other components in my sample. What are the initial steps to improve separation?
Poor peak resolution is a common challenge that can often be addressed by systematically adjusting your chromatographic conditions. Here are the primary parameters to investigate:
-
Mobile Phase Composition: The ratio of your organic and aqueous phases is a critical factor. For reversed-phase chromatography, increasing the aqueous component of the mobile phase will generally increase retention time and can improve the resolution between closely eluting peaks.
-
Mobile Phase pH: 4-Hydroxy Propranolol has a basic pKa of approximately 9.91 and an acidic pKa of about 9.3.[1][2] To ensure consistent ionization and good peak shape, it is recommended to operate the mobile phase at a pH at least 2 units away from the analyte's pKa. For this basic compound, a lower pH (e.g., pH 3-4) is often beneficial. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.
-
Column Temperature: Lowering the column temperature can increase the viscosity of the mobile phase, leading to longer retention times and potentially better resolution. Conversely, increasing the temperature can decrease viscosity and analysis time, but may sometimes reduce resolution. Experimenting with temperatures within the column's recommended operating range is advisable.
-
Flow Rate: Reducing the flow rate can enhance separation efficiency by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the run time.
Q2: My 4-Hydroxy Propranolol-d7 peak is exhibiting significant tailing. What is the likely cause and how can I fix it?
Peak tailing for a basic compound like 4-Hydroxy Propranolol-d7 is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column. These acidic silanol groups can interact with the basic analyte, causing a portion of the molecules to elute more slowly, resulting in a tailed peak.
Here are effective strategies to mitigate peak tailing:
-
Lower Mobile Phase pH: As mentioned previously, operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby minimizing their interaction with the analyte.
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups.
-
Select a Different Column: Consider using a column with a stationary phase that is end-capped to a high degree, or a column with a different chemistry, such as a phenyl-hexyl column, which has been shown to be effective for separating propranolol and its metabolites.[3]
Q3: I am observing peak fronting for my 4-Hydroxy Propranolol-d7 peak. What could be the reasons?
Peak fronting, where the front of the peak is less steep than the back, is typically caused by one of the following:
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape. Try reducing the injection volume or the concentration of your sample.
-
Sample Solvent Incompatibility: If the solvent in which your sample is dissolved is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in fronting. Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.
Q4: My 4-Hydroxy Propranolol-d7 peak appears to be split or doubled. What are the potential causes and solutions?
Peak splitting can be a more complex issue with several possible origins:
-
Blocked Frit or Column Contamination: A partially blocked inlet frit or contamination at the head of the column can cause the sample to flow through two different paths, leading to a split peak. Try back-flushing the column or, if that fails, replacing the frit or the entire column.
-
Injection Solvent Effect: Injecting the sample in a solvent that is not miscible with the mobile phase can lead to peak splitting. Ensure your sample solvent is compatible with your mobile phase.
-
Co-elution with an Interfering Compound: It is possible that another compound is eluting at a very similar retention time to your analyte. To investigate this, you can try altering the mobile phase composition or gradient to see if the two peaks can be resolved.
-
Glucuronide Metabolites: 4-Hydroxypropranolol can be metabolized to form glucuronide conjugates.[4][5] These conjugates may have different chromatographic properties and could potentially co-elute or interfere with the analysis of the parent compound. In such cases, enzymatic hydrolysis with β-glucuronidase can be performed on the sample prior to analysis to convert the glucuronide back to the parent form.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of 4-Hydroxy Propranolol-d7?
C18 columns are widely used and have been successfully employed for the separation of propranolol and its metabolites.[6][7] However, for improved selectivity and peak shape, especially when dealing with complex matrices, a phenyl-hexyl stationary phase can be a good alternative.[3] Mixed-mode columns that have both reversed-phase and ion-exchange characteristics can also provide excellent retention and selectivity for polar, ionizable compounds like 4-Hydroxy Propranolol.
Q2: What are the recommended sample preparation techniques for 4-Hydroxy Propranolol-d7 in biological matrices like plasma?
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[6] The supernatant is then injected into the LC-MS/MS system. While quick, it may not remove all matrix interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analyte, leading to better sensitivity.[8][9] Different sorbents can be used depending on the specific requirements of the assay.
Q3: What are typical mass spectrometry parameters for the analysis of 4-Hydroxy Propranolol-d7?
For tandem mass spectrometry (MS/MS) analysis, you will need to optimize the parameters for your specific instrument. However, a good starting point for 4-Hydroxy Propranolol-d7 would be:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: The [M+H]+ ion for 4-Hydroxy Propranolol-d7.
-
Product Ions: You will need to perform a product ion scan to determine the most abundant and stable fragment ions for quantification and qualification. For propranolol, a common transition is m/z 260 -> 116. A similar fragmentation pattern would be expected for the deuterated analog.
-
Collision Energy: This will need to be optimized to maximize the intensity of the desired product ions.
Experimental Protocols
Protocol 1: HPLC-UV Method for 4-Hydroxy Propranolol-d7
This protocol provides a general-purpose HPLC-UV method suitable for the analysis of 4-Hydroxy Propranolol-d7.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 290 nm |
Protocol 2: LC-MS/MS Method for 4-Hydroxy Propranolol-d7 in Plasma
This protocol is designed for the sensitive and selective quantification of 4-Hydroxy Propranolol-d7 in a plasma matrix.
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile (3:1, v/v) |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A to 5% A over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | To be determined by direct infusion of a standard solution |
Data Presentation
The following table summarizes the key chromatographic parameters and their general effect on peak resolution for 4-Hydroxy Propranolol-d7.
| Parameter | Change | Effect on Resolution | Potential Drawback |
| Organic Solvent % in Mobile Phase | Decrease | Increase | Longer run time |
| Mobile Phase pH | Lower to pH 3-4 | Improve peak shape (reduce tailing) | May affect retention of other compounds |
| Column Temperature | Decrease | May Increase | Longer run time, higher backpressure |
| Flow Rate | Decrease | Increase | Longer run time |
| Column Particle Size | Decrease | Increase | Higher backpressure |
| Column Length | Increase | Increase | Longer run time, higher backpressure |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A stepwise guide to troubleshooting poor peak resolution.
Metabolic Pathway of Propranolol to 4-Hydroxy Propranolol
Caption: The metabolic conversion of propranolol to its active metabolite.
References
- 1. Human Metabolome Database: Showing metabocard for 4'-hydroxypropanolol (HMDB0060989) [hmdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: rac-4-Hydroxy Propranolol-d7 Hydrochloride
Welcome to the technical support center for rac-4-Hydroxy Propranolol-d7 Hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Product Information
Q1: What is rac-4-Hydroxy Propranolol-d7 Hydrochloride?
A1: rac-4-Hydroxy Propranolol-d7 Hydrochloride is the deuterated form of 4-Hydroxy Propranolol Hydrochloride, which is a major active metabolite of the beta-blocker Propranolol. The "-d7" indicates that seven hydrogen atoms in the isopropyl group have been replaced with deuterium. It is commonly used as an internal standard in pharmacokinetic and metabolic studies of Propranolol due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass for mass spectrometry-based detection.
Q2: What are the typical chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄D₇NO₃·HCl |
| Molecular Weight | 318.85 g/mol |
| Appearance | Light Red to Brown Solid |
| Storage Temperature | -20°C |
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
Contamination from Synthesis and Starting Materials
Q3: I suspect my sample is contaminated with synthesis-related impurities. What are the likely culprits and how can I identify them?
A3: Contamination from the synthetic process is a common issue. Based on the likely synthesis route for 4-Hydroxy Propranolol, potential impurities can be categorized as starting materials, intermediates, byproducts, and reagents.
Potential Synthesis-Related Impurities:
| Impurity Category | Potential Compounds |
| Starting Materials | 1,4-Naphthoquinone, Deuterated Isopropylamine |
| Intermediates | 4-Benzyloxy-1-naphthol |
| Byproducts | Propranolol Impurity B (a bis-ether derivative)[1], 1-Naphthol[1] |
| Reagents | Residual solvents (e.g., Toluene, Acetone) |
Troubleshooting Workflow for Synthesis-Related Impurities:
Caption: Workflow for identifying synthesis-related impurities.
Experimental Protocol: LC-MS/MS for Impurity Profiling
A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for separating and identifying potential impurities.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor for the parent and fragment ions of suspected impurities |
Isotopic Purity and H/D Exchange
Q4: My results show a higher than expected amount of the non-deuterated (d0) analyte. What could be the cause?
A4: This issue typically points to two main sources of contamination: low isotopic purity of the deuterated standard or hydrogen-deuterium (H/D) exchange.
Troubleshooting Isotopic Purity and H/D Exchange:
| Potential Cause | Description | Troubleshooting Steps |
| Low Isotopic Purity | The supplied standard may contain a significant percentage of the non-deuterated or partially deuterated compound from the synthesis process. | 1. Check the Certificate of Analysis (CoA): The CoA should specify the isotopic purity. 2. Perform NMR Analysis: ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the proton signals in the deuterated positions to a reference signal. 3. High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the different isotopologues and provide a quantitative assessment of the isotopic distribution. |
| H/D Exchange | Deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix, especially if the deuterium is on a labile site (e.g., attached to O, N, or an acidic C). In rac-4-Hydroxy Propranolol-d7, the deuterium atoms are on the isopropyl group, which are generally stable. However, exchange can occur under harsh conditions. | 1. Control pH: Avoid strongly acidic or basic conditions in your sample preparation and mobile phases. 2. Solvent Selection: Use aprotic solvents for storage of stock solutions where possible. If aqueous solutions are necessary, prepare them fresh. 3. Temperature: Avoid high temperatures during sample preparation and storage. |
Logical Relationship for Investigating Isotopic Issues:
Caption: Decision-making workflow for isotopic purity issues.
Environmental and Handling-Related Contamination
Q5: I am observing extraneous peaks in my chromatogram that are not related to the synthesis or isotopic variants. What are other potential sources of contamination?
A5: Environmental and handling-related contamination can introduce a variety of impurities into your sample. These are often sporadic and can be challenging to trace.
Common Environmental and Handling Contaminants:
| Contamination Source | Examples | Prevention Measures |
| Personnel | Skin flakes, hair, fibers from clothing.[2][3][4] | - Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. - Maintain good laboratory hygiene. |
| Equipment | Residues from previous analyses, cleaning agents, lubricants, plasticizers from tubing.[3][5] | - Implement rigorous cleaning protocols for all glassware and equipment. - Use high-purity solvents for cleaning. - Regularly check and replace tubing and seals in your analytical instruments. |
| Environment | Dust, airborne particles, microbial contamination.[3][4] | - Work in a clean and controlled environment, such as a fume hood or a clean bench. - Filter all solvents and mobile phases before use. |
| Storage Conditions | Degradation due to exposure to light, humidity, or inappropriate temperatures.[6][7][8] | - Store the compound in a tightly sealed, light-resistant container at the recommended temperature of -20°C. - Avoid repeated freeze-thaw cycles. |
Signaling Pathway of Contamination Introduction:
Caption: Pathways of environmental and handling contamination.
By systematically evaluating these potential contamination sources, researchers can effectively troubleshoot unexpected results and ensure the integrity of their experiments involving rac-4-Hydroxy Propranolol-d7 Hydrochloride.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lindstromgroup.com [lindstromgroup.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 6. scitechnol.com [scitechnol.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
Technical Support Center: rac-4-Hydroxy Propranolol-d7 HCl Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing rac-4-Hydroxy Propranolol-d7 HCl by LC-MS/MS.
Troubleshooting Guide
Problem: Low signal intensity or complete signal loss for rac-4-Hydroxy Propranolol-d7 HCl.
Possible Cause: Severe ion suppression is likely occurring, where co-eluting matrix components interfere with the ionization of the analyte.[1][2][3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4] Consider the following techniques:
-
Solid-Phase Extraction (SPE): Highly effective at removing salts, phospholipids, and other interferences. A reversed-phase SPE cartridge (e.g., C18) is a good starting point.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than protein precipitation by partitioning the analyte into an immiscible organic solvent.[4]
-
Protein Precipitation (PPT): A simpler but generally less clean method. If using PPT, optimization of the precipitation solvent and solvent-to-sample ratio is crucial.[5]
-
-
Improve Chromatographic Separation: If interfering components co-elute with your analyte, adjusting the chromatography can resolve the issue.[3][5]
-
Gradient Modification: Alter the mobile phase gradient to better separate rac-4-Hydroxy Propranolol-d7 HCl from matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., phenyl-hexyl instead of C18) to achieve a different selectivity.[6]
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[2][5] This is only viable if the analyte concentration remains above the lower limit of quantitation (LLOQ).[2]
-
Check for Matrix Effects: To confirm if ion suppression is the issue, perform a post-column infusion experiment. A dip in the baseline signal of the infused analyte when a blank matrix sample is injected indicates the retention time of ion-suppressing components.[5]
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the sample matrix between different samples can lead to varying degrees of ion suppression, causing inconsistent results.[2]
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of rac-4-Hydroxy Propranolol-d7 HCl as an internal standard for the unlabeled analyte is a critical strategy. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][7]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples.[1][6] This helps to compensate for consistent matrix effects across the sample set.
-
Robust Sample Preparation: A thorough and consistent sample cleanup method, such as SPE or LLE, will minimize variability in matrix effects between samples.[2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as rac-4-Hydroxy Propranolol-d7 HCl, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of an assay.[2]
Q2: What are the common causes of ion suppression?
A2: Common causes of ion suppression include endogenous matrix components like phospholipids, salts, and metabolites, as well as exogenous substances such as detergents and polymers introduced during sample preparation.[1][2][5] Non-volatile salts and buffers can also accumulate in the ion source and interfere with ionization.[2]
Q3: How can I identify if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a definitive way to identify ion suppression. In this method, a solution of the analyte is continuously infused into the mass spectrometer after the LC column. A blank sample matrix is then injected onto the column. A significant drop in the continuous analyte signal at a specific retention time indicates the elution of interfering components that are causing ion suppression.[5]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression leads to a decrease in signal intensity, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1][2] Both are types of matrix effects that can compromise the accuracy of quantitative analysis.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: ESI is generally more susceptible to ion suppression than APCI.[8] The ESI process is more complex and relies on the formation of charged droplets, which can be affected by the presence of non-volatile species and competition for charge.[8] If your analyte is amenable to APCI, switching ionization sources could be a viable strategy to mitigate ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples for the analysis of rac-4-Hydroxy Propranolol-d7 HCl.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 1 mL, 30 mg)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution (rac-4-Hydroxy Propranolol-d7 HCl in methanol)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90:10 methanol:water)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Spike with the internal standard solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment
This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression.
Materials:
-
Syringe pump
-
Infusion syringe with a solution of rac-4-Hydroxy Propranolol-d7 HCl (e.g., 100 ng/mL in mobile phase)
-
T-connector
-
LC-MS/MS system
-
Blank plasma sample extract (prepared using your standard sample preparation method)
Procedure:
-
Setup: Connect the outlet of the LC column to a T-connector. Connect the syringe pump to the second port of the T-connector and the mass spectrometer to the third port.
-
Infusion: Begin infusing the analyte solution at a low flow rate (e.g., 10 µL/min).
-
Stabilization: Allow the infused signal to stabilize to a constant baseline in the mass spectrometer.
-
Injection: Inject the blank plasma sample extract onto the LC column and begin the chromatographic run.
-
Analysis: Monitor the baseline of the infused analyte. Any significant drop in the signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering components from the matrix.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| Protein Precipitation | 50,000 | 80 |
| Liquid-Liquid Extraction | 150,000 | 300 |
| Solid-Phase Extraction | 450,000 | 1200 |
Table 2: LC-MS/MS Parameters for rac-4-Hydroxy Propranolol-d7 HCl
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined empirically |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. providiongroup.com [providiongroup.com]
Validation & Comparative
A Comparative Guide: rac-4-Hydroxy Propranolol-d7 vs. its Non-Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of rac-4-Hydroxy Propranolol-d7 and its non-deuterated counterpart, rac-4-Hydroxy Propranolol. The focus is on their respective applications in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies.
Introduction
rac-4-Hydroxy Propranolol is the major active metabolite of the widely used beta-blocker, propranolol.[1] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and metabolism of its parent drug. rac-4-Hydroxy Propranolol-d7, a stable isotope-labeled (SIL) analog, serves as an ideal internal standard (IS) in bioanalytical methods. Its utility stems from its near-identical physicochemical properties to the non-deuterated analyte, allowing it to compensate for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]
Physicochemical Properties
The key difference between rac-4-Hydroxy Propranolol-d7 and its non-deuterated standard is the mass difference due to the seven deuterium atoms. This mass shift is fundamental to its application as an internal standard in mass spectrometry, allowing for its differentiation from the endogenous analyte. Other physicochemical properties are expected to be nearly identical.
| Property | rac-4-Hydroxy Propranolol | rac-4-Hydroxy Propranolol-d7 Hydrochloride |
| Molecular Formula | C₁₆H₂₁NO₃ | C₁₆H₁₄D₇NO₃·HCl |
| Molecular Weight | 275.35 g/mol [4] | 318.85 g/mol [5] |
| Monoisotopic Mass | 275.1521 g/mol | 282.2065 g/mol |
| Appearance | Solid | Light Red to Brown Solid[5] |
| Solubility | Soluble in DMSO and Methanol[6] | Soluble in DMSO[4] |
Performance Comparison in Analytical Methods
The primary application where rac-4-Hydroxy Propranolol-d7 demonstrates superior performance is as an internal standard in LC-MS/MS assays for the quantification of rac-4-Hydroxy Propranolol.
Key Advantages of the Deuterated Standard:
-
Co-elution with Analyte: Due to its structural similarity, rac-4-Hydroxy Propranolol-d7 co-elutes with the non-deuterated analyte during chromatographic separation. This is a critical feature for an ideal internal standard as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement.[3]
-
Correction for Matrix Effects: Biological matrices like plasma can significantly impact the ionization efficiency of an analyte. The deuterated internal standard experiences these effects to the same extent as the analyte, allowing for accurate correction and reliable quantification.[2]
-
Improved Accuracy and Precision: By accounting for variations in sample extraction, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.[2][7]
A study on the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma highlights the successful use of rac-4-Hydroxy Propranolol-d7 as an internal standard.[8] The method demonstrated high sensitivity, reliability, and reproducibility for quantifying the free and total concentrations of the analytes.[8]
Experimental Protocols
Simultaneous Determination of Propranolol and 4-Hydroxy Propranolol in Human Plasma by LC-MS/MS[8]
This method utilizes rac-4-Hydroxy Propranolol-d7 as an internal standard for the quantification of 4-Hydroxy Propranolol.
Sample Preparation (Solid Phase Extraction):
-
To 0.300 mL of human plasma, add the internal standards (propranolol-d7 and 4-hydroxy propranolol-d7).
-
Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
-
Elute the analytes and internal standards from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Hydroxy Propranolol: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
rac-4-Hydroxy Propranolol-d7: Monitor the transition from its unique precursor ion (m/z) to a corresponding product ion. The mass shift of +7 Da allows for its distinct detection.
-
Visualizations
Propranolol Metabolism Pathway
Caption: Metabolic pathways of propranolol.
Bioanalytical Workflow Using a Deuterated Internal Standard
References
- 1. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. 4-Hydroxy propranolol-d7 hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Down for maintenance [cymitquimica.com]
- 6. rac 4'-Hydroxy Propranolol Sulfate [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
A Comparative Guide to the Bioanalytical Quantification of 4-Hydroxypropranolol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of analytical methods for measuring rac-4-hydroxypropranolol, a primary active metabolite of the widely used beta-blocker, propranolol. We will focus on a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, rac-4-Hydroxy Propranolol-d7, and compare its performance against alternative analytical techniques.
Introduction to 4-Hydroxypropranolol Analysis
Propranolol is extensively metabolized in the body, with 4-hydroxypropranolol being a major pharmacologically active metabolite. Accurate measurement of this metabolite in biological matrices, such as plasma, is crucial for understanding the overall therapeutic effect and safety profile of propranolol. Various analytical methods have been developed for this purpose, each with its own set of advantages and limitations. This guide will delve into the specifics of a state-of-the-art LC-MS/MS method and provide a comparative analysis with other established techniques.
Data Presentation: Accuracy and Precision Comparison
The performance of an analytical method is primarily assessed by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or relative error (%RE). Precision measures the reproducibility of the method, typically represented by the relative standard deviation (%RSD) or coefficient of variation (%CV).
Below is a summary of the accuracy and precision data for three different analytical methods used for the quantification of 4-hydroxypropranolol in human plasma.
| Method | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LC-MS/MS with 4-Hydroxy Propranolol-d7 IS [1] | 0.20 (LLOQ) | <11.3 | <11.3 | <11 | <11 |
| Low QC | <11.3 | <11.3 | <11 | <11 | |
| Mid QC | <11.3 | <11.3 | <11 | <11 | |
| High QC | <11.3 | <11.3 | <11 | <11 | |
| LC-MS/MS with Bisoprolol IS [2] | 0.2 (LLOQ) | <7.1 | <7.1 | <9.8 | <9.8 |
| Low QC | <7.1 | <7.1 | <9.8 | <9.8 | |
| Mid QC | <7.1 | <7.1 | <9.8 | <9.8 | |
| High QC | <7.1 | <7.1 | <9.8 | <9.8 | |
| HPLC with Fluorescence Detection [3] | 5 (LOD) | 0.8 - 6.2 | N/A | N/A | N/A |
IS: Internal Standard, LLOQ: Lower Limit of Quantification, LOD: Limit of Detection, QC: Quality Control, N/A: Not Available
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the three highlighted methods.
Method 1: LC-MS/MS with rac-4-Hydroxy Propranolol-d7 Internal Standard
This method offers high sensitivity and selectivity through the use of a stable isotope-labeled internal standard, which closely mimics the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision.[1]
Sample Preparation: A solid-phase extraction (SPE) procedure is employed to extract propranolol and 4-hydroxypropranolol from 0.300 mL of human plasma.[1] The use of deuterium-labeled internal standards, propranolol-d7 and 4-hydroxypropranolol-d7, ensures accurate quantification.[1]
Chromatographic Conditions: The separation is achieved on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to ensure good separation of the analytes from endogenous plasma components.
Mass Spectrometric Detection: A tandem mass spectrometer with a turbo ionspray interface is used for detection in the positive ion mode.[1] Multiple reaction monitoring (MRM) is employed for quantification, providing high selectivity.
Method 2: LC-MS/MS with Bisoprolol Internal Standard
This method also utilizes the sensitivity and selectivity of LC-MS/MS but employs a different, non-isotopically labeled internal standard, bisoprolol.[2]
Sample Preparation: A simple one-step protein precipitation with acetonitrile is used to prepare 100 µL of plasma from infants with hemangioma.[2]
Chromatographic Conditions: Separation is performed on a Hypersil GOLD C18 column with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min.[2]
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) is used for quantification via multiple reaction monitoring (MRM).[2]
References
- 1. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Purity: A Comparative Guide to rac-4-Hydroxy Propranolol-d7 Hydrochloride
For researchers and drug development professionals utilizing deuterated standards, ensuring the isotopic purity of these critical reagents is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of rac-4-Hydroxy Propranolol-d7 Hydrochloride, a key metabolite of the beta-blocker propranolol, focusing on its isotopic purity and the methodologies used for its assessment. This document is intended to aid in the selection of high-quality standards for demanding research applications.
Understanding Isotopic Purity: Beyond a Single Number
When evaluating a deuterated standard like rac-4-Hydroxy Propranolol-d7 Hydrochloride, it is crucial to look beyond a simple statement of "isotopic purity." A thorough assessment involves understanding the distribution of all isotopic species present in the material. The key parameters to consider are:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.
-
Species Abundance (Isotopologue Distribution): This provides a more complete picture by quantifying the percentage of molecules with a specific number of deuterium atoms (d0, d1, d2, etc., up to the fully deuterated d7).
A high isotopic enrichment at each intended deuterium position is desirable, but the ultimate quality of the standard is best represented by the species abundance, which directly impacts the accuracy of analytical methods, particularly in mass spectrometry-based quantification.
Comparative Analysis of Isotopic Purity
While specific Certificates of Analysis for commercial products are proprietary, the following table presents a representative comparison of typical specifications for high-quality rac-4-Hydroxy Propranolol-d7 Hydrochloride and a potential competitor, a generic Deuterated Propranolol Analog-d7. This data is illustrative and serves to highlight the key parameters for comparison.
| Parameter | rac-4-Hydroxy Propranolol-d7 HCl (Typical High-Quality Lot) | Alternative Deuterated Propranolol Analog-d7 (Illustrative) |
| Chemical Purity | >99.0% | >98.0% |
| Isotopic Enrichment per site | ≥98 atom % D | ≥97 atom % D |
| Isotopologue Distribution | ||
| d7 (fully deuterated) | >95% | >90% |
| d6 | <4% | <8% |
| d5 | <1% | <2% |
| d0-d4 | <0.5% | <1% |
| Unlabeled (d0) Species | <0.01% | <0.1% |
Note: The data presented is a representative example based on typical quality standards for such compounds and is not from a specific product's Certificate of Analysis.
Experimental Determination of Isotopic Purity
The gold standard for determining the isotopic purity of deuterated compounds is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of deuterium labeling.
Key Experimental Protocol: Isotopic Purity Assessment by LC-ESI-HRMS
-
Sample Preparation: A dilute solution of the deuterated standard is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system to separate the analyte of interest from any potential impurities. A C18 column is commonly used.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]+.
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is essential to resolve the different isotopologues.
-
Data Acquisition: A full scan mass spectrum is acquired over a narrow mass range centered on the expected m/z of the deuterated compound.
-
-
Data Analysis:
-
The relative intensity of the ion signals corresponding to each isotopologue (d0 to d7) is measured.
-
The percentage of each isotopologue is calculated by dividing its peak area by the sum of the peak areas of all isotopologues.
-
The following diagram illustrates the general workflow for this experimental protocol.
Logical Framework for Selecting a Deuterated Standard
The selection of a suitable deuterated standard should be a systematic process based on the specific requirements of the intended application. The following diagram outlines the key decision points.
A Comparative Guide to Analytical Methods for Propranolol and its Metabolites
This guide provides a detailed comparison of various analytical methods for the quantification of propranolol and its primary metabolites, 4-hydroxypropranolol (M1) and N-desisopropylpropranolol (M2). It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific research needs. This document summarizes quantitative performance data, outlines detailed experimental protocols, and visualizes key processes.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for accurate pharmacokinetic and metabolic studies of propranolol. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely adopted technique due to its high sensitivity and selectivity. The following table summarizes the performance of a validated HPLC-MS/MS method for the simultaneous quantification of propranolol and its major phase I metabolites.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Propranolol | 1 | 1 - 500 | < 7.1% | < 7.1% | [1][2] |
| 4-hydroxypropranolol (M1) | 0.2 | 0.2 - 100 | < 7.1% | < 7.1% | [1][2] |
| N-desisopropylpropranolol (M2) | 0.2 | 0.2 - 100 | < 7.1% | < 7.1% | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation
A simple protein precipitation method is employed for plasma sample preparation[1][2]:
-
To 100 μL of infant plasma, add 300 μL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample to separate the supernatant.
-
The clear supernatant is then ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection parameters are as follows[1][2]:
-
LC System: High-Performance Liquid Chromatography system
-
Column: Hypersil GOLD C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple reaction monitoring (MRM)
For the chiral separation of propranolol enantiomers, a different chromatographic approach is necessary. A validated method using a chiral stationary phase is described below.
Chiral HPLC for Enantiomeric Separation
-
Column: α-Burke 2® chiral stationary phase (250 x 4.6 mm, 5µm)[3]
-
Mobile Phase: Dichloromethane:methanol (90:10 v/v) with 12 mM ammonium acetate[3]
-
Flow Rate: 0.9 mL/min[3]
-
Detection: UV at 280 nm[3]
Another chiral separation method utilizes a Chiralcel OD-H column with a mobile phase of n-hexane-ethanol-ammonia (70:30:0.4, v/v/v) and LC-MS/MS detection[4].
Visualizing Propranolol's Metabolic Fate and Analysis
To better understand the transformation of propranolol in the body and the workflow for its analysis, the following diagrams are provided.
Caption: Metabolic pathway of propranolol highlighting the formation of its major metabolites.
Caption: Experimental workflow for the analysis of propranolol and its metabolites in plasma.
Propranolol Metabolism Overview
Propranolol is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine. The primary metabolic pathways are ring oxidation, side-chain oxidation, and direct glucuronidation[5][6].
-
Ring Oxidation: This pathway, primarily catalyzed by the enzyme CYP2D6, leads to the formation of the pharmacologically active metabolite 4-hydroxypropranolol[5][7].
-
Side-Chain Oxidation: This process involves N-dealkylation to form N-desisopropylpropranolol, a reaction mainly catalyzed by CYP1A2[5]. This metabolite is then further oxidized to naphthoxylactic acid.
-
Glucuronidation: Propranolol can also be directly conjugated with glucuronic acid by various UDP-glucuronosyltransferase (UGT) enzymes[5].
The extensive first-pass metabolism contributes to the variable bioavailability of orally administered propranolol[7]. Understanding these metabolic pathways and having robust analytical methods for quantification are essential for drug development and clinical monitoring.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mims.com [mims.com]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioanalytical Method Validation of rac-4-Hydroxy Propranolol-d7
In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. For propranolol, a widely used beta-blocker, its major metabolite, 4-hydroxypropranolol, is of significant interest due to its equipotent pharmacological activity. This guide provides a comprehensive overview and comparison of a bioanalytical method validation utilizing rac-4-Hydroxy Propranolol-d7 as an internal standard, tailored for researchers, scientists, and drug development professionals.
Performance Characteristics of rac-4-Hydroxy Propranolol-d7
The use of a stable isotope-labeled internal standard, such as rac-4-Hydroxy Propranolol-d7, is best practice in quantitative bioanalysis using mass spectrometry. It offers superior control over variability in sample extraction, chromatographic injection, and ionization efficiency.[1] A validated LC-MS/MS method demonstrates the reliability and robustness of using this internal standard for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[2][3]
Table 1: Bioanalytical Method Validation Parameters for 4-Hydroxypropranolol using rac-4-Hydroxy Propranolol-d7 Internal Standard [2]
| Validation Parameter | Result for Free 4-Hydroxypropranolol | Result for Total 4-Hydroxypropranolol |
| Linearity Range | 0.20 - 25.00 ng/mL | 1.00 - 360.00 ng/mL |
| Coefficient of Determination (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.20 ng/mL | 1.00 ng/mL |
| Intra-day Precision (%RSD) | < 11.3% | < 11.3% |
| Inter-day Precision (%RSD) | < 11.3% | < 11.3% |
| Intra-day Accuracy (% of nominal) | < 11% | < 11% |
| Inter-day Accuracy (% of nominal) | < 11% | < 11% |
| Mean Extraction Recovery | > 64% | > 64% |
| Freeze-Thaw Stability (5 cycles) | Stable | Stable |
| Bench-Top Stability (6.5 hours) | Stable | Stable |
| In-Autosampler Stability (48h at 10°C) | Stable | Stable |
Comparison with an Alternative Internal Standard
While deuterated internal standards are preferred, other structural analogs can be employed. Bisoprolol, another beta-blocker, has been used as an internal standard for the quantification of propranolol and its metabolites.[4] A comparison highlights the advantages of a co-eluting, isotopically labeled standard.
Table 2: Performance Comparison with an Alternative Internal Standard Method
| Parameter | rac-4-Hydroxy Propranolol-d7 Method[2] | Bisoprolol (as IS) Method[4] |
| Extraction Method | Solid Phase Extraction (SPE) | Protein Precipitation |
| LLOQ for 4-Hydroxypropranolol | 0.20 ng/mL | 0.2 ng/mL |
| Linearity Range for 4-Hydroxypropranolol | 0.20 - 25.00 ng/mL | 0.2 - 100 ng/mL |
| Intra-day Precision (%RSD) | < 11.3% | < 7.1% |
| Inter-day Precision (%RSD) | < 11.3% | < 7.1% |
| Accuracy (Relative Error) | < 11% | < 9.8% |
| Mean Recovery of 4-Hydroxypropranolol | > 64% | > 92.45% |
The data indicates that both methods provide the requisite sensitivity and accuracy for bioanalytical applications. The protein precipitation method showed higher recovery for 4-hydroxypropranolol in the cited study.[4]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of bioanalytical assays.
Protocol 1: Method using rac-4-Hydroxy Propranolol-d7[2]
-
Sample Preparation:
-
To 0.300 mL of human plasma, add the internal standard solution (propranolol-d7 and 4-hydroxy propranolol-d7).
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
-
Chromatography:
-
Utilize a liquid chromatography system for separation.
-
-
Mass Spectrometry:
-
Employ a tandem mass spectrometer with a turbo ionspray interface.
-
Detect analytes in the positive ion mode.
-
Protocol 2: Method using Bisoprolol as Internal Standard[4]
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (bisoprolol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Chromatography:
-
Inject the supernatant onto a Hypersil GOLD C18 column.
-
Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
Quantify using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI).
-
Monitor through multiple reaction monitoring (MRM).
-
Visualizing the Workflow and Metabolic Pathway
Diagrams can effectively illustrate complex processes, providing a clear visual summary of the experimental workflow and the metabolic conversion of propranolol.
Caption: Bioanalytical workflow from sample preparation to data reporting.
Caption: Metabolic conversion of Propranolol to 4-Hydroxy Propranolol.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Propranolol Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of propranolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides a comparative overview of different internal standards used in published assays for propranolol quantification. It summarizes their performance based on key validation parameters and details the experimental protocols.
Performance Comparison of Propranolol Assays with Various Internal Standards
The selection of an internal standard is a pivotal step in bioanalytical method development. While stable isotope-labeled (SIL) internal standards, such as deuterated propranolol, are often considered the gold standard due to their similar physicochemical properties to the analyte, structural analogs are also widely and successfully used.[1] The choice often depends on factors like cost, commercial availability, and the absence of isotopic interference.[2]
Below is a summary of validation data from various studies employing different internal standards for the quantification of propranolol.
| Internal Standard | Propranolol Conc. Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) | Extraction Method | Reference |
| Metoprolol | 2 - 150 | 2 | < 15 | < 15 | 90.66 - 98.15 | Not Reported | Liquid-Liquid Extraction | [3][4] |
| Tramadol | 2 - 800 | 2 | 0.45 - 8.61 | 0.69 - 5.82 | 97.8 - 106.8 | 100.9 - 108.8 | Protein Precipitation | [5] |
| Bisoprolol | 1 - 500 | 1 | < 7.1 | < 7.1 | < 9.8 | < 9.8 | Protein Precipitation | [6][7] |
| Diltiazem HCl | 20 - 280 | 20 | < 2.13 | Not Reported | Not Reported | Not Reported | Protein Precipitation | [8] |
| Oxprenolol | 0.1 - 500 | 0.1 (as pg on-column) | Not Reported | Not Reported | 85 - 120 (low conc.), 90 - 110 (high conc.) | Not Reported | Solid-Phase Extraction | [9] |
| Pronethalol | 1 - 2 (in ng/mL range) | 1 - 2 | Significantly Improved | Not Reported | Not Reported | Not Reported | Liquid-Liquid Extraction | [10] |
| Propranolol-d7 | Not specified for propranolol | 0.1 - 0.5 | 1.7 - 12.3 | 1.7 - 12.3 | -14.4 to 14.1 | -14.4 to 14.1 | Liquid-Liquid Extraction | [11] |
Experimental Protocols
The following sections detail generalized experimental methodologies based on the cited literature. Specific parameters may vary between different laboratories and studies.
Sample Preparation
The initial step in analyzing propranolol from biological matrices like plasma involves isolating the analyte and the internal standard from endogenous components. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[5][6][7][8] The supernatant containing the analyte and IS is then typically injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte and IS from the aqueous plasma into an immiscible organic solvent (e.g., tert-butyl methyl ether).[3][4] This method offers a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte and IS, which are then eluted with a suitable solvent.[9] This method can significantly reduce matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The extracted samples are analyzed using an LC-MS/MS system.
-
Chromatographic Separation: A C18 column is commonly used for the separation of propranolol and the internal standard from other components.[3][4][5][6][7] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[3][5][6][7]
-
Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).[4][6][7] The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both propranolol and the internal standard.[5][6][7] For propranolol, a common transition is m/z 260.0 → 116.2.[5]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the pharmacological context of propranolol, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of propranolol.
Propranolol is a non-selective beta-adrenergic receptor antagonist.[5] Its primary mechanism of action involves blocking the effects of catecholamines, such as epinephrine and norepinephrine, at β1 and β2 adrenergic receptors.
Caption: Propranolol's antagonism of the beta-adrenergic signaling pathway.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improved enantiospecific RP-HPLC assays for propranolol in plasma and urine with pronethalol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of rac-4-Hydroxy Propranolol-d7 analysis
A Comparative Guide to the Bioanalysis of rac-4-Hydroxypropranolol
This guide provides a comparative overview of analytical methodologies for the quantification of 4-hydroxypropranolol (4-OHP), a major active metabolite of propranolol. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the standard for sensitive and selective bioanalysis. The use of a stable isotope-labeled internal standard, such as rac-4-Hydroxypropranolol-d7, is critical for ensuring accuracy and precision in these assays.[1] This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
Introduction to 4-Hydroxypropranolol Analysis
Propranolol is a widely used beta-blocker that undergoes extensive metabolism. One of its major phase I metabolites is 4-hydroxypropranolol, which is also pharmacologically active.[2] Accurate quantification of this metabolite in biological matrices like plasma is essential for understanding the overall pharmacokinetics and pharmacodynamics of propranolol. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and specificity.[2][3] Validation of these bioanalytical methods according to regulatory guidelines is crucial to ensure data reliability.[4] A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS), like rac-4-Hydroxypropranolol-d7, to correct for matrix effects and variability during sample processing and analysis.[1]
Metabolic Pathway of Propranolol
Propranolol is metabolized in the liver primarily through oxidation and glucuronidation. The formation of 4-hydroxypropranolol is a key oxidative pathway. This metabolite is subsequently conjugated, often through glucuronidation, to facilitate its elimination from the body.[5]
Inter-Laboratory Method Comparison
While a formal inter-laboratory proficiency study is not publicly available, this guide compiles and compares the validated LC-MS/MS methods from two distinct research laboratories (designated here as Lab A and Lab B) for the quantification of 4-hydroxypropranolol in human plasma. This side-by-side comparison highlights differences in methodology and performance.
Table 1: Comparison of Analytical Method Parameters
| Parameter | Method A (Partani et al., 2009) | Method B (He et al., 2018) |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Internal Standard (IS) | 4-Hydroxypropranolol-d7 | Bisoprolol |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Plasma Volume | 0.300 mL | 0.100 mL |
| Chromatography Column | Not specified | Hypersil GOLD C18 |
| Detection Mode | Positive Ion ESI (MRM) | Positive Ion ESI (MRM) |
Table 2: Comparison of Quantitative Performance Data
| Performance Metric | Method A (Partani et al., 2009) | Method B (He et al., 2018) |
| Analyte | Free 4-Hydroxypropranolol | 4-Hydroxypropranolol (M1) |
| Linear Range | 0.20 - 25.00 ng/mL | 0.2 - 100 ng/mL |
| LLOQ | 0.20 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 11.3% | < 7.1% |
| Inter-day Precision (%RSD) | < 11.3% | < 7.1% |
| Accuracy (% of nominal) | < 11% | < 9.8% (as %RE) |
| Mean Recovery | > 64% | Not Reported |
Data synthesized from published literature.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized protocols from the two compared studies.
Method A: SPE-LC-MS/MS Protocol
This method utilizes solid phase extraction for sample cleanup and a deuterated internal standard for quantification.[1]
-
Sample Spiking : 0.300 mL of human plasma is spiked with this compound internal standard.
-
Extraction : The sample undergoes solid phase extraction (SPE) to isolate the analyte and internal standard from plasma components.
-
Analysis : The extracted sample is injected into the LC-MS/MS system.
-
Detection : Analytes are detected using a triple quadrupole mass spectrometer in positive ion mode via multiple reaction monitoring (MRM).[1]
Method B: Protein Precipitation-LC-MS/MS Protocol
This method employs a simpler protein precipitation technique for sample preparation.[3]
-
Sample Spiking : 100 µL of plasma is mixed with 20 µL of the internal standard working solution (Bisoprolol).[3]
-
Precipitation : 300 µL of acetonitrile is added to precipitate plasma proteins.[3]
-
Centrifugation : The mixture is vortexed and centrifuged at 13,500 rpm for 10 minutes.[3]
-
Analysis : 10 µL of the resulting supernatant is injected directly into the LC-MS/MS system for analysis.[3]
General Bioanalytical Workflow
The diagram below illustrates the typical workflow for quantifying a drug metabolite like 4-hydroxypropranolol in a biological matrix using an internal standard.
Conclusion
Both presented methods demonstrate high sensitivity and reliability for the quantification of 4-hydroxypropranolol in human plasma, with LLOQs of 0.2 ng/mL.[1][3] The choice between methods may depend on available resources and throughput requirements. The SPE-based method (Method A) offers cleaner extracts, potentially reducing matrix effects, but is more time-consuming and expensive than the protein precipitation method (Method B). Method A also utilizes the ideal SIL-IS (this compound), which most closely mimics the analyte's behavior.[1] Method B's use of a different molecule (Bisoprolol) as an internal standard is acceptable but may not control for all analytical variables as effectively as a SIL-IS.[3] Ultimately, both approaches are proven to be valid and effective for pharmacokinetic studies.
References
- 1. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of rac-4-Hydroxy Propranolol-d7 Hydrochloride and its Non-Deuterated Analog
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, a thorough understanding of their analytical characteristics compared to their non-labeled counterparts is crucial. This guide provides a comparative overview of rac-4-Hydroxy Propranolol-d7 hydrochloride and its corresponding non-deuterated form, rac-4-Hydroxy Propranolol hydrochloride. While a complete Certificate of Analysis for the deuterated compound is not publicly available, this guide synthesizes product specifications from various suppliers and outlines relevant experimental protocols based on published analytical methods.
Data Presentation: A Comparative Overview
The following table summarizes the key specifications for both the deuterated and non-deuterated forms of 4-Hydroxy Propranolol hydrochloride, compiled from publicly available data. This allows for a direct comparison of their fundamental chemical and physical properties.
| Parameter | rac-4-Hydroxy Propranolol-d7 hydrochloride | rac-4-Hydroxy Propranolol hydrochloride |
| CAS Number | 1219804-03-1 | 14133-90-5 |
| Molecular Formula | C₁₆D₇H₁₄NO₃·HCl | C₁₆H₂₁NO₃·HCl |
| Molecular Weight | 318.85 | 311.80 |
| Purity | Information not publicly available | ≥95% to ≥98.5% (HPLC)[1][2] |
| Appearance | Light Red to Brown Solid | Crystalline Solid |
| Solubility | Information not publicly available | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[2] |
Experimental Protocols
The analysis of 4-Hydroxy Propranolol and its deuterated analog typically involves chromatographic and mass spectrometric techniques to determine purity, identity, and quantity. Below are detailed methodologies derived from established analytical methods for propranolol and its metabolites.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of both rac-4-Hydroxy Propranolol hydrochloride and its deuterated analog.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer such as phosphoric acid solution at a controlled pH (e.g., pH 4).[3][4]
-
Detection:
-
Procedure:
-
Prepare a standard solution of the analyte in a suitable solvent (e.g., methanol or mobile phase).
-
Inject the solution into the HPLC system.
-
Elute the compound using the specified mobile phase in an isocratic or gradient mode.
-
Monitor the eluent at the specified wavelength.
-
Calculate the purity by determining the area of the main peak relative to the total area of all peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and structure of the compounds.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or gas chromatography system (GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for LC-MS analysis of these compounds.[5]
-
Procedure:
-
Introduce the sample into the mass spectrometer, typically after chromatographic separation.
-
Ionize the sample.
-
Analyze the resulting ions to determine their mass-to-charge ratio (m/z).
-
The obtained mass spectrum should show a prominent peak corresponding to the molecular ion of the compound. For rac-4-Hydroxy Propranolol-d7 hydrochloride, this would be at an m/z corresponding to its higher molecular weight compared to the non-deuterated form.
-
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for quantifying the analyte, particularly in biological matrices. rac-4-Hydroxy Propranolol-d7 hydrochloride serves as an ideal internal standard for the quantification of rac-4-Hydroxy Propranolol hydrochloride.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction is typically performed to isolate the analyte and internal standard.[6]
-
Chromatography: Similar HPLC conditions as described for purity analysis are used to separate the analyte from matrix components.
-
Mass Spectrometry:
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
The concentration of the analyte is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analytical methods described above.
References
- 1. rac-4-Hydroxy Propranolol Hydrochloride | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Propranolol and Its Metabolites
Propranolol, a non-selective beta-adrenergic receptor antagonist, is extensively metabolized in the liver, leading to the formation of several metabolites that contribute to its overall pharmacological profile. This guide provides a detailed comparison of propranolol and its primary metabolites, focusing on their pharmacokinetics, pharmacodynamics, and key pharmacological activities. The information presented is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile
Propranolol undergoes three main metabolic pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[1] The pharmacokinetic parameters of propranolol and its major metabolites are summarized below. It is important to note that these values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes, particularly CYP2D6 and CYP1A2.[2]
| Compound | Cmax (ng/mL) | Trough (ng/mL) | Tmax (h) | Elimination Half-life (t1/2) | Key Metabolic Pathway | Ref |
| Propranolol | 60.35 ± 37.90 | 24.98 ± 17.68 | ~2 (range 1-3) | ~4 hours (range 3-8) | - | [3][4][5][6] |
| 4-Hydroxypropranolol (4-OH-P) | 1.90 ± 2.37 | 0.45 ± 0.52 | - | Longer than propranolol | Ring Oxidation (CYP2D6) | [3][4][5][6] |
| N-Desisopropylpropranolol (NDP) | 0.24 ± 0.18 | 0.05 ± 0.05 | - | - | Side-chain Oxidation (CYP1A2) | [3][4] |
| Naphthoxylactic Acid (NLA) | Plasma levels 4-20x higher than propranolol | - | - | ~4.2 hours | Side-chain Oxidation | [7] |
Note: The Cmax and trough values for propranolol, 4-OH-P, and NDP are from a study in infants with hemangioma and may not be directly comparable to adult values.[3][4] The plasma concentration of 4-hydroxypropranolol in adult hypertensive patients on chronic therapy ranges from 2.1 to 36.0 ng/mL, with a mean plasma concentration ratio of 4-hydroxypropranolol to propranolol of approximately 0.13.[8]
Pharmacodynamic Profile and Biological Activities
The pharmacological activity of propranolol is not solely attributed to the parent compound. Its metabolites, particularly 4-hydroxypropranolol, exhibit significant biological effects.
| Compound | Beta-Blocking Activity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity |
| Propranolol | Non-selective β1 and β2 antagonist | No | Yes |
| 4-Hydroxypropranolol (4-OH-P) | Potency similar to propranolol | Yes | Yes |
| N-Desisopropylpropranolol (NDP) | Active metabolite | - | - |
| Naphthoxylactic Acid (NLA) | - | - | - |
Beta-Adrenergic Receptor Binding Affinity
The binding affinity of propranolol to beta-adrenergic receptors is well-characterized. Data for its metabolites are less readily available in a comparative format.
| Compound | Receptor | Kᵢ (nM) |
| Propranolol | 5-HT₁ₐ | 55 - 272 |
| 5-HT₁B | 18 - 200 | |
| β₁-adrenergic | 1.1 - 4.7 | |
| β₂-adrenergic | 0.8 - 5.1 | |
| β₃-adrenergic | 480 - 1000 |
Kᵢ (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling and Metabolic Pathways
The metabolism of propranolol is a complex process involving multiple enzymatic pathways, primarily in the liver. The following diagram illustrates the major metabolic routes.
Caption: Major metabolic pathways of propranolol.
Experimental Protocols
Determination of Beta-Adrenergic Receptor Binding Affinity (Radioligand Binding Assay)
This protocol outlines a standard in vitro method for determining the binding affinity of propranolol and its metabolites to beta-adrenergic receptors.
Objective: To determine the inhibitor constant (Kᵢ) of test compounds for β₁ and β₂ adrenergic receptors.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Test compounds (propranolol and its metabolites).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation.[9]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding and a high concentration of a known antagonist for non-specific binding).[10]
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[10]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[10]
Caption: Experimental workflow for radioligand binding assay.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol describes an in vivo method to assess the partial agonist activity of beta-blockers.
Objective: To determine if a beta-blocker possesses ISA by measuring its effect on heart rate in a catecholamine-depleted animal model.
Materials:
-
Male Wistar rats.
-
Reserpine (for catecholamine depletion).
-
Anesthetic (e.g., urethane).
-
Test compounds (propranolol and its metabolites).
-
Isoprenaline (a full beta-agonist).
-
Saline.
-
System for monitoring heart rate (e.g., ECG).
Procedure:
-
Catecholamine Depletion: Treat rats with reserpine (e.g., 5 mg/kg, i.p.) 18-24 hours prior to the experiment to deplete endogenous catecholamines.
-
Anesthesia and Instrumentation: Anesthetize the reserpinized rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Baseline Measurement: After a stabilization period, record the baseline heart rate.
-
Drug Administration: Administer increasing doses of the test compound intravenously at regular intervals.
-
Heart Rate Monitoring: Continuously monitor and record the heart rate after each dose.
-
Positive Control: Administer isoprenaline to confirm beta-adrenoceptor responsiveness.
-
Data Analysis: Plot the change in heart rate against the dose of the test compound. An increase in heart rate indicates the presence of ISA.
Evaluation of Membrane Stabilizing Activity (Red Blood Cell Hemolysis Assay)
This in vitro assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress or heat.
Objective: To evaluate the membrane-stabilizing properties of propranolol and its metabolites.
Materials:
-
Fresh human or rat blood.
-
Isotonic saline (0.9% NaCl).
-
Hypotonic saline (e.g., 0.25% NaCl).
-
Phosphate buffered saline (PBS, pH 7.4).
-
Test compounds (propranolol and its metabolites).
-
Spectrophotometer.
-
Centrifuge.
-
Water bath.
Procedure:
-
Red Blood Cell (RBC) Preparation: Obtain fresh blood and centrifuge to separate the plasma. Wash the RBCs multiple times with isotonic saline and resuspend in isotonic buffer to a desired concentration (e.g., 10% v/v).[11]
-
Assay Setup: Prepare reaction mixtures containing the RBC suspension and different concentrations of the test compound or a standard membrane-stabilizing drug (e.g., acetylsalicylic acid).[11]
-
Induction of Hemolysis:
-
Centrifugation: After the incubation period, centrifuge the mixtures to pellet the intact RBCs.[11]
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant, which contains the hemoglobin released from lysed cells, at a specific wavelength (e.g., 540 nm).[12]
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of the test compound compared to a control (with no compound) that represents 100% hemolysis. A higher percentage of inhibition indicates greater membrane-stabilizing activity.[11]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Plasma Drug Concentration of Propranolol and Genetic Study in Chinese Han Patients With Infantile Haemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. Measurement of naphthoxylactic and naphtoxyacetic acid in human plasma following propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Analysis of Propranolol Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of propranolol, with a particular focus on the advantages of employing a deuterated internal standard. Propranolol, a widely used beta-blocker, is administered as a racemic mixture, although the (S)-(-)-enantiomer is primarily responsible for its therapeutic effect. Consequently, accurate and precise enantioselective quantification is crucial in pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as deuterated propranolol, is a key strategy for enhancing the robustness and accuracy of bioanalytical methods. This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most suitable analytical approach for their needs.
The Critical Role of a Deuterated Internal Standard
In quantitative bioanalysis by mass spectrometry, an internal standard is essential to control for variability in sample preparation, chromatographic injection, and ionization.[1] The ideal internal standard is an isotopically labeled version of the analyte.[1] Deuterated internal standards, such as propranolol-d7, are frequently preferred due to the abundance of hydrogen atoms in organic molecules, making their synthesis more straightforward and cost-effective compared to 13C or 15N labeling.[1] An ideal deuterated internal standard co-elutes with the analyte and provides a distinct mass signal, ensuring accurate quantification by compensating for matrix effects and other sources of analytical variability.[1]
Comparison of Chiral Separation Techniques
The successful enantioselective analysis of propranolol hinges on the choice of the chiral stationary phase (CSP) and the optimization of chromatographic conditions. Various CSPs have been demonstrated to effectively resolve propranolol enantiomers. Below is a comparative summary of different HPLC methods.
Table 1: Comparison of HPLC Methods for Enantioselective Separation of Propranolol
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | (S)-Propranolol Retention Time (min) | (R)-Propranolol Retention Time (min) | Resolution (Rs) |
| α-Glycoprotein (AGP) | Propanol-2 and Ammonium acetate (0.5:99.5 v/v) | 0.9 | 7.25 | 11.82 | Not Reported |
| β-Cyclodextrin (BCD) | Acetonitrile: Ethanol: Acetic acid: Triethylamine (960:40:4:3 v/v/v/v) | 1.0 | 16.18 | 18.50 | Not Reported |
| Chiralpak IA | n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v) | 1.0 | 4.708 | 5.264 | 1.75[2] |
| Chiralcel OD-H | n-hexane-ethanol-ammonia (70:30:0.4, v/v/v) | 0.4 | Not Reported | Not Reported | Complete Separation |
| α-Burke 2® | Dichloromethane:methanol (90:10 v/v) with 12 mM ammonium acetate | 0.9 | <10 | <10 | Not Reported |
Detailed Experimental Protocol: Enantioselective LC-MS/MS Analysis of Propranolol using a Deuterated Internal Standard
This protocol outlines a validated method for the simultaneous determination of propranolol enantiomers in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with propranolol-d7 as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 25 µL of the internal standard working solution (propranolol-d7).
-
Add 100 µL of a basifying agent (e.g., 1M NaOH).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Chiral Column | e.g., Chiralpak IA or equivalent |
| Mobile Phase | e.g., n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Propranolol: m/z 260.2 → 116.0 Propranolol-d7: Precursor and product ions will depend on the specific deuteration pattern. For a ring-d7 labeled standard, a potential transition could be m/z 267.2 → 116.0 or another characteristic fragment. |
| Collision Energy | Optimized for each transition |
3. Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines, including the assessment of:
-
Selectivity
-
Linearity (e.g., 2.5-1000 µg/L)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) (e.g., LOQ of 2.5 µg/L)
-
Accuracy and Precision (Intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, post-preparative)
Visualizing the Workflow and Rationale
Experimental Workflow for Enantioselective Analysis
Caption: A generalized workflow for the enantioselective analysis of propranolol.
Logical Relationship of Deuterated Standard to Analytical Accuracy
Caption: The role of a deuterated internal standard in ensuring analytical accuracy.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of rac-4-Hydroxy Propranolol-d7 Hydrochloride
Deuterated compounds, while stable and non-radioactive, share the same chemical hazards as their non-deuterated counterparts. Therefore, the disposal procedures for rac-4-Hydroxy Propranolol-d7 Hydrochloride should align with those for propranolol derivatives and other chemical reagents of similar toxicological profiles. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol
The following protocol provides a procedural guide for the safe disposal of rac-4-Hydroxy Propranolol-d7 Hydrochloride in a laboratory setting.
1. Waste Identification and Classification:
-
Treat all waste containing rac-4-Hydroxy Propranolol-d7 Hydrochloride as hazardous chemical waste.[2] This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification and waste stream identification.
2. Waste Segregation and Collection:
-
Collect waste in a designated, properly labeled, and compatible container.[1][3] The container should be in good condition and have a secure lid to prevent leaks or spills.[1][3]
-
Do not mix this waste with other incompatible waste streams.[3] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "rac-4-Hydroxy Propranolol-d7 Hydrochloride."[1][2]
-
Include the concentration and quantity of the waste.
-
Note any other components in the waste mixture.
-
Indicate the date when waste was first added to the container.[1]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[1]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Provide secondary containment for liquid waste containers to mitigate spills.[2]
5. Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and disposal.[1]
-
Do not dispose of rac-4-Hydroxy Propranolol-d7 Hydrochloride down the drain or in the regular trash.[4][5] While a Safety Data Sheet for the non-deuterated analog suggests that small quantities may be disposed of with household waste, this is generally not advisable in a laboratory setting and is superseded by institutional and regulatory hazardous waste procedures.
-
For empty containers that held the compound, they may need to be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[3] After proper decontamination, the defaced container may be disposed of as regular trash, but always confirm this with your EHS office.[2]
Quantitative Data Summary
While specific quantitative disposal limits for rac-4-Hydroxy Propranolol-d7 Hydrochloride are not available, general laboratory waste guidelines provide accumulation limits.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Hazardous Waste) | 55 gallons | [1][2] |
| Maximum Accumulation Volume (Acutely Hazardous Waste - "P-list") | 1 quart | [1][2] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | [3] |
Note: It is crucial to consult your local and institutional regulations, as these limits may vary.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of rac-4-Hydroxy Propranolol-d7 Hydrochloride.
References
Essential Safety and Logistical Information for Handling rac-4-Hydroxy Propranolol-d7 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of rac-4-Hydroxy Propranolol-d7 Hydrochloride, a labeled metabolite of Propranolol. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling rac-4-Hydroxy Propranolol-d7 Hydrochloride, a complete set of personal protective equipment is mandatory to prevent exposure. The required PPE includes:
-
Eye Protection : Wear chemical safety goggles or safety glasses with side-shields.[1]
-
Hand Protection : Use compatible chemical-resistant gloves, such as nitrile or rubber gloves.[2] Consider double gloving for enhanced protection.[2]
-
Body Protection : A lab coat or long-sleeved clothing is necessary to prevent skin contact.[1][3] For bulk processing operations, impervious protective clothing is recommended.[4]
-
Respiratory Protection : If the process generates dust, use an effective dust mask or a NIOSH/MSHA approved respirator.[1][5] Local exhaust ventilation should be used to control airborne contaminants.[1][2]
Operational Plan: Step-by-Step Handling Protocol
To maintain the isotopic purity of rac-4-Hydroxy Propranolol-d7 Hydrochloride and ensure user safety, the following handling protocol should be strictly followed. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6]
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood or a glove box with a controlled, low-humidity atmosphere to minimize exposure and prevent moisture absorption.[1][7]
-
Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium (H-D) exchange.[7]
-
Ensure all glassware and equipment are thoroughly dried before use.[7]
-
-
Weighing and Aliquoting :
-
Dissolution :
-
When dissolving the compound, use aprotic deuterated solvents whenever possible to prevent H-D exchange.[7]
-
Add the solvent to the vial containing the compound, cap it securely, and gently swirl to dissolve.
-
-
Storage :
Disposal Plan
Proper disposal of rac-4-Hydroxy Propranolol-d7 Hydrochloride and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Treat all materials contaminated with rac-4-Hydroxy Propranolol-d7 Hydrochloride as hazardous chemical waste.[3]
-
Waste Collection :
-
In-Lab Treatment (if applicable) :
-
Final Disposal :
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₆D₇H₁₄NO₃ · ClH | [6][11] |
| Molecular Weight | 318.85 g/mol | [6][11] |
| Appearance | Light Red to Brown Solid | [6] |
| Storage Temperature | Room Temperature (+15°C to +25°C) | [8] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of rac-4-Hydroxy Propranolol-d7 Hydrochloride from receipt to disposal.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Down for maintenance [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. caelo.de [caelo.de]
- 9. ptb.de [ptb.de]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. rac-4-Hydroxy Propranolol-d7 Hydrochloride [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
